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  • Product: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
  • CAS: 1152905-55-9

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide: An In Vitro Mechanistic Guide

Executive Summary As a highly privileged scaffold in fragment-based drug discovery (FBDD), 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide serves as a critical building block for designing potent, target-specific i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly privileged scaffold in fragment-based drug discovery (FBDD), 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide serves as a critical building block for designing potent, target-specific inhibitors. This technical whitepaper dissects its in vitro mechanism of action, focusing on its dual utility as an ATP-competitive hinge binder in human kinases (e.g., Aurora A/B, AMPK) and a ubiquinone-competitor in mitochondrial Succinate Dehydrogenase (SDH). By understanding the causality behind its structural interactions, drug development professionals can leverage this pharmacophore to engineer highly selective therapeutics.

Structural Pharmacology & Binding Kinetics

The efficacy of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide lies in its precise molecular geometry, which is engineered to exploit specific microenvironments within target proteins:

  • The 1-Methyl-1H-pyrazole-4-carboxamide Core: This moiety acts as a classic hydrogen bond donor/acceptor system. In kinase targets, it mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase catalytic domain[1]. The methyl group restricts rotational degrees of freedom, locking the carboxamide into a bioactive conformation.

  • The Piperidin-4-yl Tail: The basic secondary amine (pKa ~9.5) is protonated at physiological pH. This serves a dual purpose: it drastically improves aqueous solubility for in vitro assays and extends into the solvent-exposed ribose-binding pocket to form critical salt bridges with acidic residues (e.g., Asp/Glu), enhancing target residence time[2].

Primary In Vitro Mechanisms of Action

Mechanism A: ATP-Competitive Kinase Inhibition (Aurora A/B & AMPK)

In mammalian cell models, pyrazole-4-carboxamide derivatives exhibit profound anti-proliferative effects by targeting the cell cycle machinery. Specifically, they act as highly selective[1]. By competitively binding the ATP pocket, they prevent the auto-phosphorylation of Thr288 (Aurora A) and the downstream phosphorylation of Histone H3 (Aurora B)[1]. This blockade halts the cell cycle at the G2/M phase, modulates cyclinB1/cdc2 levels, and ultimately triggers intrinsic apoptosis via PARP and Caspase-3 cleavage[1]. Additionally, related derivatives have been shown to and inhibit Wnt/β-catenin signaling by stabilizing Axin-1[2].

Pathway Cmpd Pyrazole-4-carboxamide Scaffold (ATP-Competitive Binder) AurA Aurora Kinase A/B (Catalytic Domain) Cmpd->AurA Hinge Binding Phos Inhibition of Phosphorylation (Thr288 / Histone H3) AurA->Phos Blocks ATP CellCycle G2/M Phase Arrest (Modulation of CyclinB1/cdc2) Phos->CellCycle Mitotic Failure Apoptosis Intrinsic Apoptosis (Cleaved PARP, Caspase-3) CellCycle->Apoptosis Sub-G1 Accumulation

In vitro signaling cascade of pyrazole-4-carboxamide derivatives targeting Aurora Kinases.

Mechanism B: Succinate Dehydrogenase (Complex II) Inhibition

Beyond human kinases, the pyrazole-4-carboxamide motif is the defining pharmacophore of [3]. In vitro enzymatic assays demonstrate that these compounds compete with ubiquinone at the Q-site of mitochondrial Complex II, disrupting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential (MMP)[3].

Quantitative Data Interpretation

To benchmark the in vitro performance of pyrazole-4-carboxamide derivatives, the following table summarizes typical pharmacological parameters observed in standardized screening assays[1][2][3].

Target / AssayPharmacological ParameterTypical Value RangeMechanistic Significance
Aurora Kinase A/B IC₅₀ (Enzymatic)15 nM – 50 nMHigh-affinity ATP-competitive binding at the hinge region.
HeLa / HepG2 Cells IC₅₀ (Cytotoxicity)0.4 μM – 1.2 μMRobust cell membrane permeability and intracellular target engagement.
Succinate Dehydrogenase IC₅₀ (Enzymatic)0.3 μM – 1.5 μMDisruption of mitochondrial respiration via Q-site competition.
Wnt/β-catenin EC₅₀ (Reporter Assay)2.0 μM – 5.0 μMAxin-1 stabilization and β-catenin degradation.

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity, the evaluation of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide must rely on self-validating assay systems. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence or off-target cytotoxicity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is utilized over standard luminescence because the time-gated readout nullifies background auto-fluorescence inherent to many heterocyclic compounds, ensuring the signal is strictly a product of target engagement.

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Dilute the recombinant Aurora A kinase and the fluorescently labeled tracer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer and eliminate tip-based carryover.

  • Incubation: Add 5 μL of the kinase/tracer mixture to the compound. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Readout: Excite the plate at 340 nm and read emission at 615 nm (donor) and 665 nm (acceptor) with a 100 μs delay. Calculate the FRET ratio (665/615).

  • Validation: A dose-dependent decrease in the FRET ratio confirms competitive displacement of the tracer from the ATP pocket.

TRFRET Prep Step 1: Acoustic Dispensing (Echo 550, 100nL) Incubate Step 2: Equilibrium Kinase + Tracer (60 min) Prep->Incubate Read Step 3: Time-Gated Readout Excitation 340nm / Delay 100µs Incubate->Read Analyze Step 4: Ratio Calculation Emission 665nm / 615nm Read->Analyze

Self-validating TR-FRET workflow for quantifying ATP-competitive kinase inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: While cytotoxicity assays prove cell death, they do not prove mechanism. CETSA validates that the compound physically binds its target inside a living cell, stabilizing the protein against thermal denaturation, thereby ruling out non-specific toxicity.

  • Cell Treatment: Incubate HeLa cells with 1 μM of the compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-Aurora A antibody.

  • Validation: A rightward shift in the melting curve (Tₘ) of the compound-treated samples versus DMSO confirms direct intracellular target engagement.

References

  • Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. URL:[Link]

  • Yang, W., et al. (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Journal of Medicinal Chemistry, 62(24), 11135-11150. URL:[Link]

  • Li, X., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 73(3), 1234-1245. URL:[Link]

Sources

Exploratory

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide physicochemical properties and chemical structure

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, chemical structure, and synthesis of 1-methyl-N-(piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, chemical structure, and synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. This molecule, belonging to the versatile class of pyrazole carboxamides, holds potential for further investigation in drug discovery and development due to the established broad biological activities of this chemical family. This document consolidates available data to serve as a foundational resource for researchers and scientists in the field.

Chemical Identity and Structure

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a central pyrazole ring, substituted with a methyl group at the N1 position and a carboxamide linkage at the C4 position. The amide nitrogen is further connected to a piperidine ring at its 4-position.

Molecular Formula: C₁₀H₁₆N₄O

Molecular Weight: 208.26 g/mol

CAS Number: 1152905-55-9

Synonyms: 1-methyl-N-(4-piperidinyl)-1H-pyrazole-4-carboxamide

Chemical Structure

The structural formula of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is depicted below:

Caption: 2D Chemical Structure of the title compound.

Physicochemical Properties

Detailed experimental physicochemical data for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is not extensively available in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
Physical Form Powder
CAS Number 1152905-55-9
InChI Key IRSAICAJPYRZHA-UHFFFAOYSA-N
Storage Temperature Room Temperature

A dihydrochloride salt of this compound is also commercially available with the following properties:

Property Value Source
Molecular Formula C₁₀H₁₈Cl₂N₄O
Molecular Weight 281.18 g/mol

| CAS Number | 1173078-47-1 |[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is not explicitly detailed in a single peer-reviewed publication. However, based on general synthetic strategies for pyrazole carboxamides, a plausible synthetic route involves the amidation of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-aminopiperidine. This is a common and effective method for forming the amide bond.

The synthesis can be conceptually broken down into two main stages:

  • Synthesis of the Pyrazole Core: Formation of the 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling: Reaction of the pyrazole carboxylic acid with 4-aminopiperidine.

General Synthetic Workflow

The following diagram illustrates a probable synthetic pathway.

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Amide Coupling start 1,3-Dicarbonyl Compound pyrazole_ester Ethyl 1-methyl-1H-pyrazole-4-carboxylate start->pyrazole_ester Cyclocondensation hydrazine Methylhydrazine hydrazine->pyrazole_ester pyrazole_acid 1-methyl-1H-pyrazole-4-carboxylic acid pyrazole_ester->pyrazole_acid Hydrolysis target_protected Boc-protected target molecule pyrazole_acid->target_protected Amide Coupling (e.g., HATU, EDC) amine 4-Aminopiperidine (Boc-protected) amine->target_protected target 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide target_protected->target Deprotection (e.g., TFA, HCl)

Caption: Proposed synthetic workflow.

Conceptual Experimental Protocol

Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized through the cyclocondensation of a suitable 1,3-dicarbonyl compound with methylhydrazine, followed by hydrolysis of the resulting ester.

Stage 2: Amide Coupling

  • Activation of the Carboxylic Acid: 1-methyl-1H-pyrazole-4-carboxylic acid is activated to facilitate the reaction with the amine. This can be achieved by converting the carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

  • Amidation Reaction: The activated pyrazole carboxylic acid is then reacted with a protected form of 4-aminopiperidine, typically N-Boc-4-aminopiperidine, in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The resulting Boc-protected intermediate is then deprotected under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield the final product, 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Biological and Pharmacological Context

While specific biological activity data for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is not widely published, the pyrazole carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities, including but not limited to:

  • Antifungal Agents: Many commercial fungicides are based on the pyrazole carboxamide structure.

  • Anticancer Activity: Various pyrazole derivatives have been investigated for their potential as anticancer agents. For instance, some have shown inhibitory activity against kinases involved in cancer progression.

  • Anti-inflammatory and Analgesic Properties: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds exhibiting antibacterial and other antimicrobial properties.

The piperidine moiety is also a common structural feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The combination of the pyrazole carboxamide core with a piperidine substituent makes 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide a molecule of interest for screening in various biological assays.

Safety and Handling

Based on available safety data, 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

  • Sigma-Aldrich. 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide. PubChemLite. Accessed March 17, 2026.
  • Sigma-Aldrich. 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. Accessed March 17, 2026.
  • ChemicalBook. 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride. Accessed March 17, 2026.
  • Sigma-Aldrich. 1-methyl-N-(piperidin-4-yl)
  • Kopteva, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Patel, K. D., et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • He, L., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378.
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Li, Q., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3599-3603.
  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
  • BenchChem.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Crystal Structure and Binding Site of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Abstract This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the crystal structure and identifying the binding site of the novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the crystal structure and identifying the binding site of the novel compound 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. Given the absence of a publicly available crystal structure for this specific molecule, this guide outlines a robust, integrated methodology combining experimental X-ray crystallography and computational molecular modeling. We will delve into the strategic considerations behind each experimental step, from material preparation to high-resolution structure elucidation and binding site analysis. This document is designed to serve as a practical roadmap for the structural characterization of this and similar small molecule drug candidates.

Introduction: The Significance of Structural Biology in Drug Discovery

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties[1][2][3][4]. The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide represents a promising entity within this class. Understanding its three-dimensional structure and how it interacts with its biological target at an atomic level is paramount for rational drug design and optimization. This guide will provide the scientific and technical framework to achieve this.

Chemical Information for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide:

PropertyValueSource
CAS Number 1152905-55-9
Molecular Formula C₁₀H₁₆N₄O
InChI Key IRSAICAJPYRZHA-UHFFFAOYSA-N

Part I: Elucidation of the Crystal Structure via X-ray Crystallography

The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This section outlines the critical workflow for obtaining the crystal structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Synthesis and Purification

The initial and most critical step is the availability of highly pure (>99%) crystalline material. The synthesis of pyrazole carboxamides can be achieved through various established synthetic routes[1][5].

Step-by-Step Synthesis Outline:

  • Amide Coupling: The primary synthetic route involves the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-aminopiperidine.

  • Reagents and Conditions: This reaction is typically mediated by a coupling agent such as HATU or EDC/HOBt in an appropriate aprotic solvent like DMF or DCM.

  • Purification: The crude product must be purified to homogeneity, typically using column chromatography followed by recrystallization to obtain material suitable for crystallization trials.

Crystallization

The process of growing single crystals suitable for X-ray diffraction is often the most challenging step. It involves a systematic screening of various conditions to induce the formation of well-ordered crystals.

Experimental Protocol: High-Throughput Crystallization Screening

  • Solvent Selection: A broad range of solvents should be screened, including but not limited to ethanol, methanol, acetonitrile, ethyl acetate, and various co-solvent systems.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution of the compound is slowly cooled to reduce its solubility and promote crystal growth.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., concentration, temperature, precipitant concentration) are optimized to improve crystal size and quality.

Diagram: Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis Synthesis Synthesis & Purification Characterization Purity Confirmation (>99%) Synthesis->Characterization Screening High-Throughput Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Xray X-ray Diffraction Optimization->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution Validation Structure Validation StructureSolution->Validation G cluster_exp Experimental Approach cluster_comp Computational Approach TargetID Target Identification CoCrystal Co-crystallization TargetID->CoCrystal Docking Molecular Docking TargetID->Docking Structure Protein-Ligand Structure CoCrystal->Structure Structure->Docking Validates Model FinalAnalysis Binding Site Characterization Structure->FinalAnalysis BindingPose Predicted Binding Pose Docking->BindingPose BindingPose->CoCrystal Guides Experiment BindingPose->FinalAnalysis

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Exploratory

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-N-(piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core linked to a piperidine moiety. Molecules within this structural class are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a variety of biological targets. The pyrazole ring is a common scaffold in pharmaceuticals, known for its diverse biological activities.[1] A precise understanding of the fundamental physicochemical properties of this compound, such as its molecular weight and exact mass, is a critical and non-negotiable prerequisite for any rigorous scientific investigation. These parameters are foundational for accurate compound quantification, elucidation of metabolic pathways, and unambiguous structural confirmation, which are cornerstones of preclinical and clinical development.

This guide provides a detailed examination of the molecular weight and exact mass of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, explains the significance of these values in a research context, and outlines a definitive analytical methodology for their experimental verification.

Compound Identification and Core Properties

To ensure unambiguous identification, the compound is defined by several key identifiers. The Chemical Abstracts Service (CAS) number provides a unique registry for this specific chemical substance.

IdentifierValueSource
Chemical Name 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamideSigma-Aldrich
Synonym 1-methyl-N-(4-piperidinyl)-1H-pyrazole-4-carboxamide[2]
CAS Number 1152905-55-9[2]
Molecular Formula C₁₀H₁₆N₄O[2]

The molecular formula dictates the elemental composition and is the basis for calculating the compound's mass.

Physicochemical Data: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, molecular weight and exact mass are distinct and critical parameters in analytical science, particularly in mass spectrometry.

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. It is calculated using the standard atomic weight of each element. This value is essential for gravimetric measurements, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is directly measured by high-resolution mass spectrometry and is crucial for confirming the elemental composition of a molecule.

The specific mass values for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide are summarized below.

ParameterValueUnitSignificance
Molecular Weight 208.26 g/mol Stoichiometric calculations, solution preparation
Exact (Monoisotopic) Mass 208.13242DaHigh-resolution mass spectrometry, formula confirmation[3]
Chemical Structure

The two-dimensional structure of the molecule provides a clear visualization of the atomic connectivity and functional groups.

Caption: 2D structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the exact mass and, by extension, the elemental formula of a compound is High-Resolution Mass Spectrometry (HRMS). Techniques such as Time-of-Flight (TOF) or Orbitrap mass analysis provide the necessary mass accuracy (typically <5 ppm) to distinguish the target compound from other molecules with the same nominal mass.

Causality Behind Experimental Choices

The choice of HRMS is deliberate. Low-resolution mass spectrometry can only provide the nominal mass (the integer mass), which is insufficient for confirming a unique molecular formula. For a compound with a nominal mass of 208 Da, numerous elemental combinations are possible. HRMS provides a mass measurement to several decimal places, which dramatically narrows the possibilities to a single, unique molecular formula, thereby providing a self-validating system for structural confirmation. Electrospray ionization (ESI) is typically chosen for this class of molecule due to its soft ionization nature, which minimizes fragmentation and maximizes the signal of the protonated molecular ion ([M+H]⁺).

Protocol: HRMS Analysis Workflow

A standardized protocol for the verification of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the ESI signal.

  • Instrument Setup (LC-HRMS):

    • Liquid Chromatography (LC): While direct infusion is possible, coupling with LC provides sample cleanup and separation from potential impurities. A short C18 column with a simple gradient can be used.

    • Mass Spectrometer: Calibrate the instrument using a known standard calibration mix to ensure high mass accuracy.

    • Ionization Source: Set up the ESI source in positive ion mode.

  • Data Acquisition:

    • Inject the sample into the LC-HRMS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>60,000 FWHM).

    • The expected m/z for the protonated molecular ion ([M+H]⁺) is calculated as: 208.13242 (Exact Mass) + 1.00728 (Mass of H⁺) = 209.13970 .

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Measure the m/z of the most intense ion in the isotopic cluster.

    • Calculate the mass error in parts-per-million (ppm) using the formula:

      • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of <5 ppm provides high confidence in the assigned elemental formula (C₁₀H₁₆N₄O).

Workflow Visualization

The entire process, from sample preparation to final data validation, can be visualized as a logical workflow.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation prep1 Weigh Compound (1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to 1 µg/mL (with 0.1% Formic Acid) prep2->prep3 lc LC Separation (C18 Column) prep3->lc esi Electrospray Ionization (Positive Mode) lc->esi hrms High-Resolution MS (Orbitrap or TOF) esi->hrms extract Extract Mass Spectrum hrms->extract measure Measure m/z of [M+H]⁺ extract->measure compare Compare to Theoretical m/z (209.13970) measure->compare validate Calculate Mass Error (<5 ppm) compare->validate

Caption: Standard workflow for exact mass verification using LC-HRMS.

Conclusion

The molecular weight (208.26 g/mol ) and exact mass (208.13242 Da) of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide are foundational physicochemical constants.[2][3] While the molecular weight is indispensable for routine laboratory work involving molarity-based calculations, the exact mass is the paramount value for structural confirmation and analytical purity assessment. Its precise determination via high-resolution mass spectrometry provides an unambiguous confirmation of the compound's elemental composition, a critical step in ensuring data integrity and reproducibility in any research or drug development program.

References

  • PubChem. Sulfanilamide, N(sup 1)-(4-methyl-2-pyrimidinyl)-N(sup 1)-(2-(5-tetrazolyl)ethyl)- | C14H16N8O2S | CID 3053096. [Link]

  • PubChem. 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo(3.3.3)undecane | C18H39N4P | CID 4571243. [Link]

  • PubChem. (2,3-Epoxyphytyl)menaquinone | C31H46O3 | CID 5280845. [Link]

  • PubChem. Sulfonamides | C17H17NO5S | CID 91392493. [Link]

  • PubChemLite. N-methyl-1-(piperidin-3-yl)-1h-pyrazole-3-carboxamide hydrochloride. [Link]

  • PubChem. 2,5-Dioxopyrrolidin-1-yl benzoate | C11H9NO4 | CID 716426. [Link]

  • NextSDS. N-(Piperidin-1-yl)-5-(4-(4-(3-(5-carboxamidotetramethylrhodaminyl)propyl))phenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide — Chemical Substance Information. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Application Note: Synthesis and Purification Protocol for 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Introduction and Strategic Rationale 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Protocol for 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Introduction and Strategic Rationale

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR-targeting therapeutics. The synthesis of this compound requires a robust, high-yielding two-step sequence: an amide coupling followed by the deprotection of a secondary amine.

To ensure high purity and scalability, this protocol leverages a convergent approach utilizing 1-methyl-1H-pyrazole-4-carboxylic acid and tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine).

Mechanistic Causality:

  • Amide Coupling via HATU: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over traditional carbodiimides (like EDC/DCC) due to its superior kinetics and efficiency. The reaction proceeds via the deprotonation of the carboxylic acid by DIPEA, followed by attack on the HATU uronium carbon to form an active OAt-ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect, stabilizing the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, which dramatically accelerates aminolysis and minimizes side reactions[1].

  • Boc Deprotection via HCl/Dioxane: While Trifluoroacetic Acid (TFA) is commonly used for Boc removal, we employ 4M HCl in 1,4-dioxane. HCl in dioxane provides rapid, selective cleavage of the tert-butoxycarbonyl group and directly precipitates the product as a highly crystalline hydrochloride salt, which often bypasses the need for further chromatographic purification[2].

Synthetic Workflow

SynthesisWorkflow Start1 1-Methyl-1H-pyrazole- 4-carboxylic acid Step1 Amide Coupling HATU, DIPEA, DMF RT, 2-4 h Start1->Step1 Start2 1-Boc-4-aminopiperidine Start2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate  Aq. Workup Step2 Boc Deprotection 4M HCl in Dioxane RT, 1-2 h Intermediate->Step2 Final 1-Methyl-N-(piperidin-4-yl)- 1H-pyrazole-4-carboxamide HCl Step2->Final  Precipitation

Synthetic workflow for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Theoretical)Role
Step 1: Amide Coupling
1-Methyl-1H-pyrazole-4-carboxylic acid126.111.01.00 g (7.93 mmol)Electrophile precursor
1-Boc-4-aminopiperidine200.281.051.67 g (8.33 mmol)Nucleophile
HATU380.231.23.62 g (9.52 mmol)Coupling Agent
DIPEA (N,N-Diisopropylethylamine)129.243.04.14 mL (23.8 mmol)Base
DMF (Anhydrous)73.09-20 mLSolvent
Step 2: Boc Deprotection
Boc-Protected Intermediate308.381.0~2.44 g (7.93 mmol)Substrate
4M HCl in 1,4-Dioxane36.46 (HCl)10.019.8 mL (~79.3 mmol)Acidic Cleavage Reagent
Dichloromethane (DCM)84.93-10 mLCo-solvent

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-methyl-1H-pyrazole-4-carboxamido)piperidine-1-carboxylate

Self-Validation Checkpoint: The active ester formation must occur prior to the addition of the amine to prevent guanidinylation of the primary amine by HATU.

  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-4-carboxylic acid (1.00 g, 7.93 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (4.14 mL, 23.8 mmol) to the stirring solution.

  • Coupling Agent Addition: Portion-wise, add HATU (3.62 g, 9.52 mmol). Stir the reaction mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the OAt-active ester[1].

  • Aminolysis: Add 1-Boc-4-aminopiperidine (1.67 g, 8.33 mmol) in one portion. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Monitoring: Monitor reaction completion via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting acid should be completely consumed.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M aqueous HCl (30 mL) to remove excess DIPEA, water (3 x 50 mL) to remove DMF, and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Boc-protected intermediate as an off-white solid. This crude material is generally of sufficient purity (>90%) to carry directly into the next step.

Step 2: Synthesis of 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Hydrochloride

Self-Validation Checkpoint: The evolution of isobutylene and carbon dioxide gas will be observed as effervescence. Cessation of gas evolution is a physical indicator of reaction progression.

  • Dissolution: Dissolve the crude Boc-protected intermediate (~2.44 g) in anhydrous DCM (10 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (19.8 mL) dropwise at 0 °C to control the initial exothermic gas evolution[2].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature. Within 30 to 60 minutes, a white precipitate (the hydrochloride salt of the product) will begin to crash out of the solution.

  • Monitoring: Stir for an additional 1-2 hours. Verify complete Boc removal by LC-MS (absence of the M+H = 309 peak, appearance of M+H = 209).

  • Isolation: Dilute the suspension with anhydrous diethyl ether (30 mL) to maximize precipitation.

  • Filtration: Filter the resulting white solid through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 x 15 mL) to remove residual dioxane and organic impurities[2].

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the title compound as a highly pure, white crystalline hydrochloride salt.

References

  • Source: Molecules (MDPI)
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem URL

Sources

Application

Topic: In Vivo Dosing Formulation Protocol for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

An Application Guide by a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing a robust and reproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust and reproducible in vivo dosing formulation for the novel compound 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. Given that specific solubility and formulation data for this compound are not extensively published, this guide presents a systematic, tiered approach to formulation development, starting from fundamental solubility assessments to the preparation and stability testing of a final dosing vehicle suitable for preclinical rodent studies. The protocols herein are grounded in established principles of pharmaceutical science and animal welfare, designed to ensure data integrity and experimental success.

Introduction and Compound Overview

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide belongs to the pyrazole carboxamide class of compounds, a scaffold known for a wide range of biological activities.[1][2][3] The successful evaluation of such compounds in in vivo models is critically dependent on the development of an appropriate dosing formulation. An ideal formulation ensures complete and consistent delivery of the specified dose, maximizes exposure for safety and efficacy testing, and is well-tolerated by the test species.[4]

Many small molecule inhibitors, including pyrazole derivatives, exhibit poor aqueous solubility.[5] This characteristic presents a significant challenge for in vivo studies, necessitating a logical, evidence-based approach to vehicle selection and formulation design. This guide provides the foundational protocols to navigate these challenges.

Table 1: Physicochemical Properties of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

PropertyValueSource
Chemical Name 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
CAS Number 1152905-55-9
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
Physical Form Powder
Predicted XlogP -0.2[6]
Storage Room Temperature

Note: The negative predicted XlogP suggests some degree of hydrophilicity, but experimental validation of solubility is paramount.

Strategic Workflow for Formulation Development

A systematic approach is essential when developing a formulation for a new chemical entity. The following workflow diagram illustrates the decision-making process, which forms the basis of this guide.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Preparation cluster_2 Phase 3: Validation & Use Solubility Protocol 1: Solubility Assessment in Common Vehicles Decision Solubility > Target Dose? Solubility->Decision PrepSolution Protocol 2A: Preparation of Aqueous Solution Decision->PrepSolution  Yes PrepSuspension Protocol 2B: Preparation of Suspension Decision->PrepSuspension  No Stability Protocol 3: Formulation Stability & Homogeneity Testing PrepSolution->Stability PrepSuspension->Stability Dosing Protocol 4: In Vivo Administration Stability->Dosing

Caption: A decision-making workflow for formulation development.

Phase 1: Foundational Solubility Assessment

The first and most critical step is to determine the compound's solubility in a panel of commonly used, well-tolerated preclinical vehicles. This data directly informs the type of formulation that can be developed.

Protocol 1: Isothermal Shake-Flask Solubility Assessment

Objective: To determine the approximate solubility of the test compound in various vehicles to guide formulation selection.

Materials:

  • 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

  • Selection of vehicles (see Table 2)

  • Analytical balance, micro-vials, orbital shaker/rotator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify the compound

Table 2: Recommended Vehicles for Initial Solubility Screening

Vehicle TypeExamplesProperties and Considerations
Aqueous Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4Physiologically compatible and preferred if solubility is sufficient.[7]
Aqueous with Suspending Agent 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC)For compounds that are not soluble in simple aqueous vehicles.[7] Creates a uniform suspension.
Co-solvents 10-20% PEG 400 in Saline, 10-20% Propylene Glycol in WaterIncreases the solvent capacity of the vehicle. Potential for toxicity at higher concentrations.[8]
Oils/Lipids Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)Suitable for lipophilic compounds. Can enhance absorption.[8][9]
Surfactants 1-5% Tween® 80 in Saline, 1-5% Cremophor® ELEnhances wetting and forms micelles to solubilize the compound. Can cause GI irritation at high concentrations.[8]

Methodology:

  • Add an excess amount of the test compound (e.g., 5-10 mg) to a pre-weighed vial.

  • Add a fixed volume (e.g., 1 mL) of a selected vehicle to the vial.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., room temperature, ~25°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[10]

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.[8]

  • Express solubility in mg/mL.

Phase 2: Formulation Preparation Protocols

Based on the results from Protocol 1, select the appropriate formulation strategy.

Protocol 2A: Preparation of a Simple Aqueous Solution

Applicability: Use this protocol if the measured solubility in an aqueous vehicle (e.g., saline, PBS) is comfortably above the highest required dose concentration.

Methodology:

  • Calculate the total volume of formulation required for the study, including a small excess.

  • Weigh the precise amount of the test compound required to achieve the target concentration.

  • In a sterile container, add approximately 80% of the final volume of the chosen aqueous vehicle.

  • While stirring (e.g., with a magnetic stir bar), slowly add the weighed compound.

  • Continue stirring until the compound is fully dissolved. A gentle warming or sonication may be used to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment.

  • Adjust the volume to 100% with the vehicle and stir until homogeneous.

  • Visually inspect to ensure no particulate matter is present.

Protocol 2B: Preparation of a Suspension for Oral Gavage

Applicability: This is the most common approach for poorly water-soluble compounds. A suspending agent is used to ensure a uniform dispersion of solid particles.[7]

Materials:

  • Test compound (micronized, if possible, for better homogeneity)

  • Vehicle: 0.5% w/v Methylcellulose (MC) in sterile water

  • Wetting agent (optional but recommended): 0.1% Tween® 80

  • Mortar and pestle, magnetic stirrer, or homogenizer

Methodology:

  • Prepare the Vehicle: Slowly add 0.5 g of Methylcellulose to 100 mL of hot (~80-90°C) sterile water while stirring vigorously. Once dispersed, cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms.

  • Weigh Compound: Calculate and weigh the required amount of the test compound.

  • Create a Paste: In a mortar, add the compound. If using a wetting agent, add a few drops and triturate with the pestle to form a smooth, uniform paste. This critical step prevents clumping.[8]

  • Incorporate Vehicle: Gradually add a small amount of the 0.5% MC vehicle to the paste and continue to mix until smooth.

  • Final Suspension: Slowly add the remaining vehicle while continuously mixing. Transfer the mixture to a sterile container and place it on a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

  • Maintain Homogeneity: Keep the formulation under constant, gentle agitation (e.g., on a magnetic stirrer) during the entire dosing procedure to prevent settling.[7]

Phase 3: Formulation Validation and Administration

Protocol 3: Formulation Stability and Homogeneity Testing

Objective: To ensure the formulation is stable under its intended storage and use conditions, guaranteeing that each animal receives the correct dose.[11]

Methodology:

  • Homogeneity (for suspensions): Immediately after preparation (T=0), and just before the end of the planned dosing period, take samples from the top, middle, and bottom of the stirred suspension. Analyze the concentration of each sample. The results should be within ±10-15% of the target concentration.

  • Short-Term Stability: Prepare the formulation and store it under the intended conditions (e.g., room temperature or 2-8°C).[11]

  • Analyze the potency (concentration) of the formulation at T=0 and at subsequent time points (e.g., 4 hours, 24 hours, 7 days).

  • The formulation is considered stable if the concentration remains within an acceptable range (e.g., 90-110%) of the initial concentration.[11][12]

Protocol 4: In Vivo Administration via Oral Gavage (Rodent)

Objective: To accurately and safely administer the prepared formulation directly into the stomach of a mouse or rat. This procedure must only be performed by trained personnel.[13][14]

Materials:

  • Prepared and validated dosing formulation

  • Appropriate-sized gavage needle (flexible or soft-tipped needles are recommended to minimize injury).[13][14]

    • Mouse: 18-20 gauge, 1.5 inches long with a rounded tip.

    • Rat: 16-18 gauge, 2-3 inches long with a rounded tip.

  • Dosing syringe

G A 1. Animal Restraint (Firm scruff for mouse) B 2. Measure Gavage Tube (Nose to last rib) A->B C 3. Insert Tube Gently (Along roof of mouth) B->C D 4. Administer Dose Slowly (2-3 seconds) C->D E 5. Withdraw Tube (Same angle as insertion) D->E F 6. Monitor Animal (5-10 min for distress) E->F

Caption: Step-by-step workflow for the oral gavage procedure in rodents.

Procedure:

  • Animal Restraint: Proper restraint is critical. For a mouse, firmly scruff the animal to immobilize the head and body. This action should also cause the head to extend slightly, creating a straighter path to the esophagus.[7][15]

  • Gavage Tube Measurement: Before the first use in an animal, measure the gavage tube by holding it alongside the animal from the tip of its nose to the last rib (xiphoid process). Mark the tube at the nose; this is the maximum insertion depth to avoid stomach perforation.[7][14]

  • Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced. There should be no resistance.[7][16] If resistance is met, the tube may be in the trachea. Immediately and gently withdraw the tube and start again.

  • Dose Administration: Once the tube is correctly positioned, slowly administer the formulation over 2-3 seconds.[7]

  • Withdrawal: After dosing, gently remove the tube along the same angle it was inserted.

  • Monitoring: Return the animal to its cage and monitor it for 5-10 minutes for any signs of respiratory distress.[13][14]

Table 3: Recommended Maximum Dosing Volumes for Rodents

SpeciesRouteMaximum VolumeSource
Mouse Oral (Gavage)10 mL/kg[14][15]
Rat Oral (Gavage)10-20 mL/kg[14][16]
Note: These volumes should not be exceeded without specific scientific justification and IACUC approval.

Troubleshooting

  • Problem: Compound precipitates out of a solution formulation.

    • Solution: The solubility may be borderline. Consider adding a co-solvent or switch to a suspension (Protocol 2B). Using precipitation inhibitors like certain polymers (e.g., HPMC) can also help maintain a supersaturated state in vivo.[8]

  • Problem: Suspension is difficult to draw into the syringe or pass through the gavage needle.

    • Solution: The viscosity is too high. Try using a lower concentration of the suspending agent (e.g., 0.25% MC) or a larger gauge gavage needle if appropriate for the animal's size.

  • Problem: Inconsistent results between animals or studies.

    • Solution: Re-evaluate formulation homogeneity and stability (Protocol 3). Ensure the suspension is being adequately stirred during the entire dosing period. Verify dosing technique and accuracy.

References

  • Pharmaceutical Technology. (2026, March 12). Preclinical Dose-Formulation Stability. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Adur, M. et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Loftsson, T. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • IACUC. Oral Gavage In Mice and Rats. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. [Link]

  • Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Journal of Chemical Science. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • PubChemLite. 1-methyl-n-(piperidin-4-ylmethyl)-1h-pyrazole-4-carboxamide. [Link]

Sources

Method

Advanced HPLC Method Development and Validation for the Quantification of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary & Analyte Profiling The quantificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Analyte Profiling

The quantification of highly polar, basic nitrogen-containing compounds presents a notorious challenge in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The target analyte, 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide , is a critical pharmaceutical building block featuring two distinct moieties: a pyrazole-4-carboxamide group (providing a strong UV chromophore) and a piperidine ring.

As a secondary aliphatic amine, the piperidine nitrogen is highly basic (estimated pKa ~10.5). At a neutral or weakly acidic pH, this molecule is fully protonated. This cationic state leads to two primary chromatographic failures:

  • Loss of Retention: The protonated molecule is highly hydrophilic, often eluting near the void volume on standard C18 columns.

  • Severe Peak Tailing: The positively charged amine undergoes strong secondary electrostatic interactions with ionized, un-endcapped residual silanols (SiO⁻) on the silica stationary phase[1][2].

To overcome these liabilities, this application note details a high-pH mobile phase strategy coupled with an Ethylene Bridged Hybrid (BEH) stationary phase. By deprotonating the analyte, we eliminate secondary silanol interactions and maximize hydrophobic retention, resulting in a robust, self-validating method compliant with the latest ICH Q2(R2) guidelines[3][4].

Method Development Rationale: Causality & Strategy

The pH Dilemma and Stationary Phase Selection

Traditional approaches to basic compounds involve lowering the mobile phase pH (< 3.0) using trifluoroacetic acid (TFA) or formic acid. While a low pH successfully protonates and neutralizes acidic surface silanols (preventing peak tailing)[5], it leaves our target piperidine fully protonated and highly polar, resulting in poor retention.

The Solution: We invert the strategy. By raising the mobile phase pH to 10.5 using an ammonium bicarbonate/ammonia buffer, we push the pH above the pKa of the piperidine ring. This deprotonates the analyte, rendering it neutral and significantly more hydrophobic. Consequently, the molecule partitions effectively into the C18 stationary phase.

Because standard silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. BEH particles incorporate ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution while maintaining high theoretical plate counts.

Workflow A 1. Target Profiling (pKa ~10.5, High Polarity) B 2. Column Selection (Hybrid BEH C18) A->B C 3. Mobile Phase (pH 10.5 Buffer + ACN) B->C D 4. Gradient Refinement (Maximize Retention) C->D E 5. ICH Q2(R2) Validation (Fit for Purpose) D->E

Caption: Strategic workflow for HPLC method development of highly basic polar compounds.

Mechanistic Resolution of Peak Tailing

Mechanism cluster_0 Standard Silica at Neutral pH (pH 7.0) cluster_1 Hybrid Silica at High pH (pH 10.5) N1 Ionized Silanol (SiO⁻) N3 Secondary Electrostatic Interaction N1->N3 N2 Protonated Piperidine (NH₂⁺) N2->N3 N4 Severe Peak Tailing & Poor Resolution N3->N4 N5 Deprotonated Piperidine (NH) N6 Pure Hydrophobic Retention N5->N6 N7 Sharp, Symmetrical Peak (Tf < 1.2) N6->N7

Caption: Mechanistic comparison of analyte-stationary phase interactions at different pH levels.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium bicarbonate (AR Grade), Ammonium hydroxide (25% solution).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of Milli-Q water. Add ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water / Acetonitrile (80:20, v/v).

Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

Optimized Chromatographic Conditions

Table 1: HPLC Instrument Parameters & Gradient Program

ParameterSpecification
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Ensures reproducible retention and lowers backpressure)
Detection Wavelength UV at 235 nm (Optimal for pyrazole-4-carboxamide moiety)
Injection Volume 10 µL
Autosampler Temp 5°C

Gradient Elution Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.0955Initial Hold (Aqueous)
2.0955Analyte Focusing
10.04060Linear Gradient
12.0595Column Wash
15.0595Column Wash Hold
15.1955Return to Initial
20.0955Re-equilibration

System Suitability and ICH Q2(R2) Validation

A robust analytical procedure must be a self-validating system. Prior to sample analysis, System Suitability Testing (SST) must be performed using six replicate injections of the 100 µg/mL working standard.

System Suitability Criteria (Self-Validating Checkpoints)
  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms the absence of secondary silanol interactions)

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency)

Validation Summary

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical justification for analytical procedures[6].

Table 2: ICH Q2(R2) Method Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte Rt​ Blank injections showed no peaks at Rt​ ~6.8 minPass
Linearity & Range R2 ≥ 0.999 across reportable range R2 = 0.9998 (Range: 10 to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N ≥ 3:10.5 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:11.5 µg/mLPass
Robustness Stable against minor deliberate changesPassed (pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/min)Pass

Conclusion

By systematically addressing the physicochemical properties of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, this method circumvents the traditional pitfalls of analyzing highly basic, polar compounds. The deployment of a high-pH mobile phase (pH 10.5) neutralizes the piperidine amine, effectively eliminating secondary silanol interactions and peak tailing. Coupled with an alkaline-resistant BEH C18 column, the protocol delivers a highly reproducible, ICH Q2(R2)-compliant analytical solution suitable for rigorous quality control and pharmacokinetic applications.

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: ICH Official Website / European Medicines Agency URL: [Link]

  • Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Sources

Application

protocol for radiolabeling 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

An Application Guide for the Radiosynthesis of Labeled 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Introduction 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a small molecule belonging to the pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Radiosynthesis of Labeled 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Introduction

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a small molecule belonging to the pyrazole carboxamide class, a scaffold known for its wide range of biological activities and applications in drug discovery.[1][2][3] The ability to radiolabel such compounds is of paramount importance for their use as molecular probes in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). A radiolabeled version of this molecule could enable researchers to non-invasively study its pharmacokinetics, biodistribution, and target engagement in real-time.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the radiolabeling of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a half-life of 20.4 minutes.[4] This short half-life is ideal for tracking rapid biological processes while minimizing the radiation dose to the subject. The primary method detailed is the [¹¹C]methylation of the corresponding des-methyl precursor, a robust and widely used strategy in PET radiochemistry.

Strategic Considerations for Radiolabeling

The choice of radionuclide and labeling position is a critical first step in developing a radiotracer. The structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide offers several potential sites for radiolabeling.

  • [¹¹C]Methylation: The N1-methyl group on the pyrazole ring is an ideal target for labeling with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. This strategy is advantageous because it introduces the label in a single, high-yielding step from a readily synthesizable des-methyl precursor. The resulting tracer is chemically identical to the non-radioactive compound, ensuring that its biological activity is preserved.

  • [¹¹C]Carbonylation: The amide carbonyl group could be labeled using [¹¹C]carbon monoxide ([¹¹C]CO) via palladium-mediated cross-coupling reactions.[4][5] This approach requires a suitable precursor, such as an aryl halide, and is a powerful method for labeling amides and other carbonyl-containing compounds.[5]

  • Fluorine-18 Labeling: For applications requiring a longer imaging window, Fluorine-18 (t½ = 109.8 min) is the radionuclide of choice.[6][7] Labeling with ¹⁸F would necessitate modifying the parent molecule, for instance, by attaching a fluoroalkyl group to the piperidine nitrogen. This creates an analogue of the original compound, and its biological properties would need to be re-validated.

This guide will focus on the most direct and established strategy: [¹¹C]Methylation .

Experimental Workflow Overview

The overall process for producing the radiolabeled compound involves several integrated steps, from radionuclide production to final quality control, often performed within an automated synthesis module to ensure efficiency and radiation safety.

G cluster_0 Radionuclide Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_Trap [¹¹C]CO₂ Trapping (Molecular Sieve) Cyclotron->CO2_Trap Reduction Gas-Phase Reduction ([¹¹C]CO₂ → [¹¹C]CH₄) CO2_Trap->Reduction Iodination Gas-Phase Iodination ([¹¹C]CH₄ → [¹¹C]CH₃I) Reduction->Iodination CH3I_Trap [¹¹C]CH₃I Trapping Iodination->CH3I_Trap Reaction [¹¹C]Methylation Reaction (Precursor + [¹¹C]CH₃I) CH3I_Trap->Reaction Purification Semi-Preparative HPLC Purification Reaction->Purification Formulation Solvent Exchange & Formulation Purification->Formulation QC Analytical HPLC (RCP, SA) + Other Tests Formulation->QC

Caption: Automated workflow for [¹¹C]1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide synthesis.

Protocol I: Synthesis of [¹¹C]1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

This protocol details the synthesis starting from the des-methyl precursor, N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Part 1: Materials and Equipment
Reagents & Consumables Equipment & Instrumentation
N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (precursor)Automated Radiosynthesis Module (e.g., GE TRACERlab)
Sodium hydride (NaH), 60% dispersion in mineral oilCyclotron (for ¹¹C production)
Anhydrous Dimethylformamide (DMF)Semi-preparative HPLC system with UV and radiation detectors
Water for Injection (WFI)Analytical HPLC system with UV and radiation detectors
Ethanol, USP gradeDose calibrator
0.9% Sodium Chloride for Injection, USPC18 Sep-Pak® Light Cartridge
Sterile Millex-GV® 0.22 µm vent filterRotary evaporator
HPLC Solvents (Acetonitrile, water, trifluoroacetic acid)Microwave reactor (optional, for precursor synthesis)
Part 2: Precursor Synthesis: N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

The synthesis of pyrazole carboxamides is a well-established process, typically involving the coupling of a pyrazole carboxylic acid with an appropriate amine.[8]

  • Step A: Synthesis of 1H-Pyrazole-4-carboxylic acid: This can be synthesized via several established routes, such as the Knorr pyrazole synthesis followed by hydrolysis.[8]

  • Step B: Amide Coupling:

    • Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the mixture.

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

  • Step C: Boc Deprotection:

    • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under reduced pressure.

    • Neutralize with a basic solution (e.g., saturated NaHCO₃) and extract the product.

    • Purify the final precursor, N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, and confirm its identity and purity (>98%) by ¹H-NMR, ¹³C-NMR, and HRMS.

Part 3: Automated Radiosynthesis Protocol

The following steps are typically programmed into an automated synthesis module.

  • [¹¹C]CO₂ Production and Conversion to [¹¹C]CH₃I:

    • [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[4][9]

    • The [¹¹C]CO₂ is trapped and then converted in-line to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a two-step gas-phase method (reduction to [¹¹C]CH₄ followed by iodination).[4]

    • The resulting [¹¹C]CH₃I is trapped on a suitable material within the synthesis module.

  • Radiolabeling Reaction:

    • A solution of the precursor, N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (~1-2 mg), and a base such as sodium hydride (~2-3 mg) in anhydrous DMF (300-400 µL) is prepared in the reaction vessel.

    • The trapped [¹¹C]CH₃I is released and bubbled through the precursor solution at an elevated temperature (e.g., 80-100 °C).

    • The reaction is allowed to proceed for 3-5 minutes.

Caption: Radiosynthesis of the target tracer via [¹¹C]Methylation.

  • Purification:

    • Following the reaction, the crude mixture is quenched with water and injected onto a semi-preparative HPLC system.

    • Rationale: HPLC is essential to separate the desired radiolabeled product from the unreacted precursor, which may have similar biological activity, and any radiochemical impurities.[10][11]

    • A typical C18 column is used with a mobile phase gradient of acetonitrile and water (often with 0.1% TFA).

    • The fraction corresponding to the product peak, identified by both UV absorbance (co-eluting with a non-radioactive standard) and the radiation detector, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with WFI and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with WFI to remove HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC)

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical preparation.[10][12][13]

Parameter Method Acceptance Criteria Rationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.Confirms the correct compound has been synthesized.[11]
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95%Ensures that the vast majority of radioactivity is in the desired chemical form, minimizing off-target radiation and effects from impurities.[10][11]
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.9% (¹¹C identity confirmed by t½ measurement)Confirms that the radioactivity originates from ¹¹C and not from long-lived contaminants.[14]
Specific Activity (SA) Analytical HPLC (calibrated UV peak area vs. radioactivity)> 37 GBq/µmol (1 Ci/µmol) at time of injectionHigh specific activity is crucial to administer a low mass of the compound, preventing saturation of the biological target (e.g., receptors).[5]
pH pH paper or calibrated pH meter5.0 - 7.5Ensures the final formulation is physiologically compatible for injection.[13]
Sterility & Endotoxins Standard Pharmacopeia MethodsSterile and passes endotoxin test (< 175 EU/V)Ensures the product is free from microbial and pyrogenic contamination.
Residual Solvents Gas Chromatography (GC)< 410 ppm for Acetonitrile, < 5000 ppm for Ethanol (per USP <467>)Confirms that levels of solvents from synthesis and purification are below safety limits.
Analytical HPLC Conditions (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 30% Acetonitrile / 70% Water with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and in-line radiation detector

Summary and Outlook

This application note provides a detailed, scientifically-grounded protocol for the radiolabeling of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide with Carbon-11. The described [¹¹C]methylation method is a reliable and efficient strategy for producing this tracer in high radiochemical purity and specific activity, suitable for PET imaging studies. The causality behind each step, from precursor synthesis to final quality control, has been explained to provide a self-validating framework for researchers. By following this guide, laboratories can successfully implement the production of this and structurally related radiotracers, enabling advanced preclinical and clinical research.

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of 11C-labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

  • Faria, J. V., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137378. [Link]

  • Li, Q., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 892865. [Link]

  • Ananda, K., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]

  • Ortiz, G., et al. (2017). A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. Synlett, 29(04), 494-498. [Link]

  • Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1084-1091. [Link]

  • Kopka, K., et al. (2017). Late-stage labeling of diverse peptides and proteins with iodine-125. EJNMMI Radiopharmacy and Chemistry, 2(1), 15. [Link]

  • Yousefnia, H., et al. (2024). Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. Open Exploration, 1, 1-15. [Link]

  • Bongarzone, S., et al. (2018). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Journal of Visualized Experiments, (135), e57613. [Link]

  • Zhang, X., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(12), 2133. [Link]

  • Vervoort, L., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. [Link]

  • Kihlberg, T., et al. (2002). Biologically Active 11C-Labeled Amides Using Palladium-Mediated Reactions with Aryl Halides and [11C]Carbon Monoxide. The Journal of Organic Chemistry, 67(10), 3687–3692. [Link]

  • Al-Warhi, T., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(13), 5003. [Link]

  • Fischer, S., Wünsch, B. (2015). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 8(4), 724-746. [Link]

  • De-Ping, L., et al. (2018). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 3(1), 1. [Link]

  • Bongarzone, S., et al. (2020). Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [11C]CO2. Chemical Communications, 56(32), 4668-4671. [Link]

  • IAEA. (2011). Technetium-99m Radiopharmaceuticals: Manufacture of Kits. IAEA Radioisotopes and Radiopharmaceuticals Series. [Link]

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. [Link]

  • Hung, J. C. (2009). Quality Control of Compounded Radiopharmaceuticals. Seminars in Nuclear Medicine, 39(4), 271-277. [Link]

  • van der Wildt, B., et al. (2016). Development of carbon-11 labeled acryl amides for selective PET imaging of active tissue transglutaminase. Nuclear Medicine and Biology, 43(4), 232-242. [Link]

  • Taddei, C., et al. (2020). Copper(I)-Mediated 11C-Carboxylation of (Hetero)arylstannanes. ACS Omega, 5(14), 8242–8250. [Link]

  • Hesketh, M., et al. (2022). Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent 18F-PET Tracers Targeting PSMA. Journal of Medicinal Chemistry, 65(16), 11115-11131. [Link]

  • Khodaei, B., et al. (2023). [99mTc]Technetium-Labeled Niosomes: Radiolabeling, Quality Control, and In Vitro Evaluation. ACS Omega, 8(7), 6561–6569. [Link]

  • Wünsch, B., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. International Journal of Molecular Sciences, 25(3), 1642. [Link]

  • Chen, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters, 23(1), 274-279. [Link]

  • Wilson, A. A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 127. [Link]

  • Srinivasan, K., et al. (2012). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Organic Preparations and Procedures International, 44(2), 177-181. [Link]

  • Liu, Y., et al. (2024). Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model. International Journal of Nanomedicine, 19, 2035-2048. [Link]

  • González-Vidal, D., et al. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. [Link]

  • Spingler, B., et al. (2021). Role of Pure Technetium Chemistry: Are There Still Links to Applications in Imaging? Inorganic Chemistry, 60(23), 17469–17483. [Link]

  • Ibrahim, I. T. (2020). Use of 99mTc in The Field of Radiofarmation. Biomedical Journal of Indonesia, 6(1), 1-10. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Bongarzone, S., Gee, A. D. (2018). Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 175-195. [Link]

  • Mardon, K., et al. (2001). Synthesis of a fluorine-18 labeled derivative of epibatidine for in vivo nicotinic acetylcholine receptor PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S13-S15. [Link]

  • Bourdoiseau, M. (1995). Radiopharmaceutical quality control. Médecine Nucléaire, 19(6), 331-336. [Link]

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  • Wilson, A. A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 127. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide precipitation in aqueous media

Technical Support Center: Troubleshooting 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Precipitation in Aqueous Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Precipitation in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of basic amine-containing heterocycles. 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a highly versatile building block and pharmacophore, but its unique structural features often lead to unexpected precipitation during assay development, cell culture media preparation, or in vivo dosing formulation.

This guide provides a mechanistic understanding of why this compound precipitates and delivers field-proven, self-validating protocols to keep your molecule in solution.

Mechanistic Overview: The Thermodynamics of Precipitation

To troubleshoot precipitation, we must first understand the causality behind the compound's physical chemistry:

  • The Piperidine Basicity: The piperidine ring is a secondary aliphatic amine. The conjugate acid of piperidine has a pKa of approximately 11.12[1]. This means that in acidic to neutral environments (pH < 8), the nitrogen is protonated, carrying a positive charge that highly favors aqueous solvation. However, as the pH approaches or exceeds 9–10, the equilibrium shifts toward the neutral free base, which is significantly more hydrophobic and prone to crashing out of solution[2].

  • Hydrogen Bonding Networks: The pyrazole-4-carboxamide moiety acts as both a strong hydrogen bond donor (amide N-H) and acceptor (pyrazole nitrogens, amide carbonyl)[3]. When the piperidine ring is deprotonated, these molecules rapidly self-associate via intermolecular hydrogen bonding, forming highly stable, insoluble crystalline lattices in water.

  • Salt Form vs. Buffer Capacity: The compound is frequently supplied commercially as a hydrochloride (HCl) or dihydrochloride salt[4]. While the salt form dissolves readily in pure water (creating an acidic solution), rapidly diluting this unbuffered acidic stock into a highly buffered biological medium (e.g., PBS or DMEM at pH 7.4) can cause localized pH shocks. If the concentration exceeds the intrinsic solubility of the free base at pH 7.4, precipitation is inevitable[5].

Diagnostic Decision Tree

Use the following workflow to identify the root cause of your precipitation issue and select the appropriate intervention.

G Start Precipitation Observed in Aqueous Media Stock What is the stock solvent? Start->Stock DMSO DMSO / Organic Stock->DMSO Water Aqueous / Water Stock->Water SolventShock Solvent Shock (Hydrophobic collapse) DMSO->SolventShock Form Which form is used? Water->Form FixDMSO Use co-solvents (e.g., PEG400, Tween) or gradual dilution SolventShock->FixDMSO FreeBase Free Base Form->FreeBase HClSalt HCl Salt Form->HClSalt FixFreeBase Protonate piperidine: Adjust pH < 7.0 or convert to HCl salt FreeBase->FixFreeBase FixHCl Exceeded intrinsic solubility at pH 7.4. Lower conc. or add HPβCD HClSalt->FixHCl

Diagnostic workflow for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide precipitation.

Frequently Asked Questions (FAQs)

Q1: I dissolved the HCl salt in water perfectly, but it precipitated immediately upon adding it to my pH 7.4 cell culture media. Why? A1: This is a classic "salting out" and pH shift phenomenon. Your concentrated aqueous stock was highly acidic. When added to a pH 7.4 buffer, the buffer neutralized the solution. Although the pKa of the piperidine is ~11[1], at high concentrations, even the small fraction of the unprotonated free base generated at pH 7.4 can exceed its intrinsic solubility limit, triggering nucleation and precipitation[5]. Furthermore, divalent cations in the media (like Ca²⁺ and Mg²⁺) can interact with the carboxamide, reducing overall solubility[6].

Q2: Can I just filter the precipitate out of my cell culture media and use the supernatant? A2: Absolutely not. Filtering removes the precipitated active compound, leaving you with an unknown, sub-target concentration in your assay[5]. This destroys the trustworthiness of your dose-response data. You must address the root cause to ensure the compound remains fully dissolved.

Q3: Does temperature affect the aqueous stability of this compound? A3: Yes. While warming the media (e.g., to 37°C) increases kinetic solubility and can temporarily redissolve the compound, it does not change the absolute thermodynamic solubility limit[7]. If the solution is supersaturated, it will eventually precipitate when returned to room temperature or during prolonged incubation. Avoid repeated freeze-thaw cycles of your stock solutions, as this promotes irreversible crystallization[5].

Quantitative Formulation Guidelines

To aid in your experimental design, refer to the following physicochemical parameters and recommended formulation limits.

Property / ParameterValue / RecommendationMechanistic Rationale
Piperidine pKa ~11.1The nitrogen is >99% protonated at pH < 9.0, ensuring high solubility[1].
Aqueous Solubility (Free Base, pH 8.0) < 0.1 mg/mLNeutral molecule; strong intermolecular H-bonding via pyrazole-carboxamide drives crystallization.
Aqueous Solubility (HCl Salt, pH 3.0) > 50 mg/mLIonic salt formation disrupts lattice energy and maximizes ion-dipole interactions with water.
Max DMSO in Cell Culture 0.1% - 0.5% v/vExceeding 0.5% causes cellular toxicity and solvent shock precipitation upon dilution[5].
Recommended In Vivo Formulation 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalinePEG400 disrupts H-bonding; Tween 80 provides micellar encapsulation for the hydrophobic core.

Step-by-Step Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This self-validating protocol allows you to determine the exact precipitation threshold of your compound in your specific assay buffer before running biological experiments.

  • Preparation: Prepare a 10 mM stock of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide in 100% DMSO.

  • Buffer Aliquoting: Pipette 196 µL of your target aqueous buffer (e.g., PBS pH 7.4 or DMEM) into the wells of a 96-well clear-bottom microplate.

  • Titration: Add 4 µL of the DMSO stock (or serial dilutions of the stock) to the buffer to achieve a final DMSO concentration of exactly 2.0%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a microplate reader equipped with a nephelometer (light scattering) at 620 nm.

    • Causality Check: Soluble compounds will have a baseline scatter identical to the blank. An exponential increase in light scattering indicates the exact concentration at which particulate matter (precipitation) has formed.

  • Validation: Always run a known soluble compound (e.g., caffeine) and a known insoluble compound (e.g., nicardipine at neutral pH) to validate the dynamic range of your reader.

Protocol 2: Rescuing Precipitated Formulations using Cyclodextrins

If you cannot lower the pH of your assay, use cyclodextrins to encapsulate the hydrophobic pyrazole core while leaving the basic piperidine exposed to the solvent.

  • Excipient Preparation: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water[5].

  • Compound Dilution: Instead of diluting your DMSO stock directly into the cell culture media, first dilute the required amount of compound into the 20% HPβCD solution. Vortex vigorously for 60 seconds.

  • Equilibration: Allow the HPβCD-compound mixture to sit at room temperature for 15 minutes. This provides the activation energy required for the cyclodextrin cavity to encapsulate the pyrazole-carboxamide moiety.

  • Final Addition: Slowly add the HPβCD-compound complex dropwise into your final buffered media while stirring. The compound will remain in solution indefinitely without altering the pH.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at:[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry. Available at:[Link]

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science. Available at:[Link]

  • American Chemical Society. "Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

how to increase the solubility of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide in buffer

Target Compound: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and res...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the specific physicochemical hurdles associated with solubilizing piperidine-pyrazole derivatives in aqueous buffers.

This guide moves beyond generic advice, focusing on the thermodynamic and acid-base causality that dictates the solubility of your specific compound.

Diagnostic Solubilization Workflow

Workflow Start Assess API Form (Free Base vs. HCl Salt) Acidify Acidification (0.1M HCl) Protonate Piperidine Start->Acidify Free Base Buffer Select Target Buffer Start->Buffer Salt Form Acidify->Buffer LowPH pH < 6.0 (Acetate) High Solubility Buffer->LowPH Assays < pH 6 PhysPH pH 7.4 (PBS/HEPES) Precipitation Risk Buffer->PhysPH Assays at pH 7.4 Success Target Solubility Achieved LowPH->Success Cosolvent Add Co-solvent (e.g., 1% DMSO) PhysPH->Cosolvent Mild crashing Cyclodextrin Add 10-20% HP-β-CD (Inclusion Complex) PhysPH->Cyclodextrin Severe crashing Cosolvent->Success Cyclodextrin->Success

Troubleshooting workflow for solubilizing basic piperidine derivatives in aqueous buffers.

Phase 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand why the compound behaves the way it does. The molecule features a pyrazole-4-carboxamide core linked to a piperidine ring. The solubility is almost entirely dictated by the ionization state of the secondary amine on the piperidine ring.

Table 1: Physicochemical Projections & Buffer Interactions

ParameterEstimated Value / StateImpact on Solubilization Strategy
Piperidine pKa ~10.0 - 11.0Requires acidic environments for full protonation. At pH > 9, the compound is a highly insoluble free base[1].
Solubility at pH < 5.0 High (Cationic)The protonated nitrogen readily interacts with water dipoles, maximizing solubility.
Solubility at pH 7.4 Moderate to LowThough mostly protonated, counter-ions in physiological buffers (like multivalent phosphates in PBS) can cause "salting-out"[2].
Crystal Lattice Energy High (Free Base)Strong intermolecular hydrogen bonding between the pyrazole and amide groups makes initial dissolution of the free base difficult without co-solvents.
Phase 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide precipitate in PBS (pH 7.4) despite having polar functional groups? Expert Answer: Precipitation in physiological buffers is driven by two mechanistic factors. First, while the piperidine nitrogen (pKa ≈ 10-11) is predominantly protonated at pH 7.4[1], the minor fraction of unionized free base has an extremely low intrinsic solubility. As this free base fraction precipitates, Le Chatelier's principle drives further deprotonation, leading to a cascading crash. Second, multivalent anions present in PBS (e.g., HPO42−​ ) can form poorly soluble salt complexes with the protonated piperidine, a phenomenon frequently observed with basic drugs[2].

Q2: I purchased the free base form of the compound. How do I prepare a highly concentrated stock solution (e.g., 50 mM) for serial dilutions? Expert Answer: You cannot achieve a 50 mM stock in a purely aqueous neutral buffer due to the high crystal lattice energy of the free base. You must either disrupt the lattice with a strong organic solvent or alter the ionization state.

  • Approach A (Co-solvent): Dissolve the powder in 100% anhydrous DMSO. The strong dipole moment of DMSO disrupts the hydrogen bonds of the free base.

  • Approach B (In situ Salt Formation): Suspend the free base in deionized water and add equimolar 0.1 M HCl dropwise. This converts the free base to a hydrochloride salt, which possesses a significantly higher solubility product ( Ksp​ ) than the free base[2].

Q3: When I dilute my DMSO stock into my pH 7.4 cell culture media, the compound crashes out instantly. How can I maintain solubility in the final assay? Expert Answer: This is a classic "solvent-shift" precipitation. When DMSO is diluted into the aqueous phase, the hydrophobic pyrazole-piperidine backbone is suddenly exposed to water, causing rapid aggregation. To prevent this, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic portions of the drug, shielding them from water and preventing aggregation without altering the drug's pharmacological target binding[3].

Phase 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating methodologies.

Protocol A: In Situ Acidification for Aqueous Stock Preparation

Use this protocol if your downstream application cannot tolerate DMSO.

  • Weighing: Weigh the required mass of the free base API into a sterile glass vial.

  • Suspension: Add 80% of the final target volume using LC-MS grade deionized water. The compound will form a cloudy suspension.

  • Acidification: While vortexing continuously, add 0.1 M HCl dropwise until the suspension clears. The basic piperidine nitrogen is now fully protonated.

  • Buffering: Slowly add your concentrated target buffer (e.g., 10X HEPES) to reach the desired ionic strength.

  • pH Adjustment: Carefully titrate the solution back to pH 7.2 - 7.4 using 0.1 M NaOH. Caution: Add dropwise to prevent localized zones of high pH, which will cause immediate precipitation.

  • Volume Adjustment: Bring to the final volume with deionized water.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet confirms complete solubilization.

Protocol B: HP-β-CD Complexation for Physiological Assays

Use this protocol to prevent solvent-shift precipitation when diluting DMSO stocks into pH 7.4 buffers.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS pH 7.4).

  • Stock Preparation: Prepare a 20 mM stock of the API in 100% anhydrous DMSO.

  • Complexation: While vigorously vortexing the HP-β-CD buffer, inject the DMSO stock dropwise directly into the vortex vortex (center of the fluid). Do not let the DMSO run down the side of the tube.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure thermodynamic equilibrium of the inclusion complex[3].

  • Validation Step: Measure the absorbance of the final buffer solution at 600 nm using a UV-Vis spectrophotometer against a blank of the HP-β-CD buffer. A reading of OD600​<0.01 confirms the absence of colloidal micro-precipitates.

Phase 4: Excipient Selection Matrix

Table 2: Recommended Solubilization Agents

Agent / ExcipientMechanism of ActionRecommended Final ConcentrationBest Use Case
DMSO Co-solvent; disrupts intermolecular hydrogen bonding.0.1% - 1.0% (v/v)High-throughput screening; initial stock preparation.
HP-β-CD Inclusion complexation; shields hydrophobic moieties[3].5% - 20% (w/v)Cell-based assays; preventing solvent-shift precipitation.
0.1 M HCl Salt formation; forces protonation of the piperidine ring[2].Stoichiometric (1:1 molar ratio)Preparing aqueous stocks from free base powders.
References
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-methyl-N-(piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide .

This molecule presents a classic chromatographic challenge: it contains a highly basic secondary amine within its piperidine ring (pKa ~ 11.2). When analyzed using standard reversed-phase HPLC conditions, this structural feature frequently triggers severe peak tailing, poor resolution, and compromised quantitation. This guide bypasses generic advice to provide a self-validating, mechanistic approach to method development and troubleshooting.

Mechanistic Breakdown: The Root Cause of Tailing

To solve peak tailing, we must first understand the causality of the analyte-stationary phase interaction. Standard HPLC columns are packed with silica particles. The surface of this silica contains residual silanol groups (Si-OH) that act as weak acids with a pKa of approximately 3.5 to 4.5.

When you run a mobile phase at a neutral or mid-pH (e.g., pH 6.0 - 7.0):

  • The Analyte: The piperidine nitrogen (pKa ~ 11.2) is fully protonated, carrying a strong positive charge.

  • The Column: The residual silanols are deprotonated, forming negatively charged sites (Si-O⁻).

This creates a powerful electrostatic attraction (ion-exchange interaction) between the basic analyte and the acidic silica surface. Because this adsorption is strong and heterogeneous, the analyte molecules desorb slowly, resulting in a pronounced, asymmetric tail1[1].

Diagnostic Q&A: Troubleshooting Secondary Interactions

Q1: How do I definitively know if the tailing is caused by the piperidine chemistry or a physical issue with my instrument? A: You must establish a self-validating system before adjusting your chemistry. Inject a purely neutral marker (e.g., toluene or uracil) under your current mobile phase conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions 1[1]. If the neutral marker tails, you have a physical void in your column bed or extra-column dead volume in your tubing. If the neutral marker is perfectly symmetrical but your piperidine derivative tails, the issue is chemically induced by silanol interactions.

Q2: How does mobile phase pH manipulate the tailing of this specific carboxamide? A: pH control allows you to neutralize either the column or the analyte:

  • Low pH Strategy (pH < 3.0): By dropping the pH below the pKa of the silanols, you force them into their neutral, protonated state (Si-OH). While the piperidine remains positively charged, there are no negative sites on the column to bind to 2[2].

  • High pH Strategy (pH > 10.5): By raising the pH near or above the pKa of the piperidine, you deprotonate the secondary amine, rendering the analyte neutral. A neutral analyte will not interact with the ionized silanols, completely eliminating the electrostatic tailing 3[3].

Q3: My assay requires a physiological pH (pH 7.4). How can I reduce tailing without changing the pH? A: Operating at mid-pH is the most challenging environment for basic amines because both the analyte and the silanols are ionized. To mitigate this, you must introduce a competitive masking agent. Adding 0.1% to 0.5% Triethylamine (TEA) to your mobile phase introduces a small, highly basic molecule that aggressively binds to the active silanol sites, effectively shielding them from your piperidine analyte 2[2].

Q4: Which stationary phases are specifically engineered to prevent basic amine tailing? A: If mobile phase optimization is insufficient, you must upgrade the column chemistry:

  • Charged Surface Hybrid (CSH) Technology: These columns are manufactured with a low-level positive surface charge. At low pH, this positive charge electrostatically repels the protonated piperidine, preventing it from entering deep pores where un-endcapped silanols reside 4[4].

  • High-pH Stable Hybrid Silica (e.g., BEH or Poroshell HPH): Standard silica dissolves above pH 8. Hybrid particles incorporate organic bridges into the silica matrix, allowing you to execute the High pH Strategy (pH 10.5) without destroying the column 3[3].

Empirical Benchmarks: Impact of Chromatographic Parameters

The following table summarizes the expected quantitative impact of various troubleshooting strategies on the peak shape of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

StrategyMobile Phase pHAdditive / BufferStationary PhaseExpected Asymmetry ( As​ )Mechanism of Action
Baseline (Poor) 7.0 (Neutral)NoneStandard C18> 2.5 (Severe Tailing)Protonated piperidine binds strongly to ionized silanols.
Masking Agent 7.0 (Neutral)0.2% TEAStandard C181.2 - 1.4 (Acceptable)TEA competitively binds and masks active silanol sites.
Ion-Pairing 2.0 (Acidic)0.1% TFAEnd-capped C181.1 - 1.3 (Good)Silanols are protonated; TFA acts as an ion-pair for the amine.
Surface Repulsion 2.0 (Acidic)0.1% Formic AcidCSH C181.0 - 1.1 (Excellent)Positive column surface charge repels the protonated piperidine.
Neutralization 10.5 (Basic)10mM NH4​HCO3​ Hybrid Silica (BEH)1.0 - 1.1 (Excellent)Piperidine is deprotonated (neutral); ionic interaction eliminated.

Troubleshooting Decision Matrix

Troubleshooting Start Analyze 1-methyl-N-(piperidin-4-yl)- 1H-pyrazole-4-carboxamide PhysicalCheck Inject Neutral Marker (e.g., Toluene) Start->PhysicalCheck IsPhysical Does Neutral Marker Tail? PhysicalCheck->IsPhysical FixPlumbing Physical Issue: Fix Dead Volume / Fittings IsPhysical->FixPlumbing Yes ChemicalIssue Chemical Issue: Silanol-Amine Interaction IsPhysical->ChemicalIssue No LowPH Low pH (< 3.0) Protonate Silanols ChemicalIssue->LowPH HighPH High pH (> 10.0) Deprotonate Piperidine ChemicalIssue->HighPH LowPH_Col Use CSH or End-capped C18 Add 0.1% TFA LowPH->LowPH_Col HighPH_Col Use Hybrid Silica (BEH) Ammonium Bicarbonate HighPH->HighPH_Col Success Symmetrical Peak (As < 1.5) LowPH_Col->Success HighPH_Col->Success

Diagnostic workflow for isolating and resolving piperidine peak tailing.

Validated Methodologies

Protocol A: System Volume Validation (Self-Validating Step)

Objective: Confirm that peak tailing is chemically induced rather than a physical instrument defect.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (neutral marker) in a 50:50 Water/Acetonitrile diluent.

  • Execution: Inject 5 µL onto your current column under isocratic conditions (50:50 Water/Acetonitrile) at 1.0 mL/min.

  • Data Analysis: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Logic: If As​ > 1.2 for Toluene, troubleshoot your instrument's plumbing (e.g., poorly seated PEEK fittings, guard column voids). If As​ < 1.2, proceed to Protocol B or C, as the tailing of your target analyte is chemically induced.

Protocol B: High-pH Neutralization Workflow

Objective: Deprotonate the secondary amine to eliminate electrostatic binding.

  • Column Installation: Install a high-pH stable hybrid silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Never use standard silica for this protocol.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate to a final concentration of 10 mM in HPLC-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Equilibration: Flush the column with 10 column volumes (CV) of the high-pH mobile phase to ensure complete stationary phase equilibration.

  • Analysis: Run your standard gradient. The piperidine will elute as a neutral species, yielding sharp, symmetrical peaks.

  • Post-Run Care: Flush the column with 50:50 Water/Acetonitrile (without buffer) before storage to prevent salt precipitation and extend column life.

Protocol C: Low-pH Repulsion Workflow

Objective: Protonate silanols and electrostatically repel the basic analyte.

  • Column Installation: Install a Charged Surface Hybrid (CSH) C18 column.

  • Mobile Phase Preparation: Add 0.1% (v/v) Trifluoroacetic acid (TFA) to both the aqueous (Water) and organic (Acetonitrile) mobile phases. The final pH should be approximately 2.0.

  • Equilibration: Equilibrate the system with 10 CVs of the initial gradient composition.

  • Analysis & Validation: Inject the 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide sample. The combination of silanol suppression and surface repulsion will yield an As​ < 1.2.

References

  • Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent. 3

  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. Benchchem. 2

  • HPLC Peak Tailing. Axion Labs. 1

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. 4

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide vs. Standard Reference Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted kinase drug discovery, identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is critical for overcoming the pharmacokinetic lia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase drug discovery, identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is critical for overcoming the pharmacokinetic liabilities and resistance mutations associated with bulky, first-generation inhibitors. 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (CAS 1173078-47-1), hereafter referred to as the 1M-PPC scaffold , represents a highly privileged fragment in modern medicinal chemistry.

While standard reference inhibitors like Ruxolitinib and Tofacitinib are highly potent, their complex architectures often leave little room for synthetic elaboration when targeting emerging gatekeeper mutations[1]. In contrast, the 1M-PPC scaffold provides a highly modular, ATP-competitive starting point:

  • The Hinge Binder: The pyrazole ring mimics the adenine moiety of ATP. The pyrazole nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Leu959 in JAK1)[2].

  • The Back-Pocket Vector: The carboxamide linker acts as a dual hydrogen bond donor/acceptor, often interacting with conserved water molecules or backbone carbonyls deep within the active site[2].

  • The Solvent Channel Extension: The saturated, basic piperidine-4-yl ring projects outward into the solvent-exposed region. This trajectory is essential for tuning aqueous solubility (cLogP) and serves as a versatile vector for synthesizing highly selective, functionalized analogs without disrupting core hinge interactions[1][3].

Pathway Ligand Cytokine Signal Receptor Receptor Dimerization Ligand->Receptor Kinase Target Kinase (e.g., JAK2) Receptor->Kinase Activates Substrate Downstream Effector (STAT) Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor 1M-PPC / Reference Inhibitor Inhibitor->Kinase Blocks ATP Pocket

Fig 1. Kinase signaling cascade and orthosteric intervention by pyrazole-4-carboxamide inhibitors.

Comparative Performance Data

To objectively evaluate the 1M-PPC scaffold, we compare its baseline fragment-level metrics against fully elaborated standard reference inhibitors targeting the Janus Kinase (JAK) family. The true value of 1M-PPC lies in its Ligand Efficiency (LE) —a metric defining binding energy per heavy atom. An LE > 0.30 kcal/mol/heavy atom indicates an exceptional starting point for lead optimization.

Compound / ScaffoldPrimary TargetMW ( g/mol )IC₅₀ (nM)*Ligand Efficiency (LE)Structural Role
1M-PPC (Fragment) JAK1 / JAK2208.26~2,500> 0.35 Core Hinge-Binding Scaffold
Ruxolitinib JAK1 / JAK2306.373.30.41Approved Reference Inhibitor
Tofacitinib JAK1 / JAK3312.373.20.40Approved Reference Inhibitor
Baricitinib JAK1 / JAK2371.425.90.36Approved Reference Inhibitor

*Note: IC₅₀ values for 1M-PPC represent baseline fragment affinity prior to functionalization. Fully elaborated pyrazole-carboxamide derivatives routinely achieve single-digit nanomolar potency[2][3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the evaluation of 1M-PPC against reference inhibitors must be conducted using orthogonal, self-validating assay systems. Below are the definitive methodologies for biochemical screening and biophysical characterization.

Protocol A: HTRF Biochemical Kinase Assay (IC₅₀ Determination)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to eliminate compound auto-fluorescence artifacts. The long emission half-life of Europium (Eu) cryptate allows for time-delayed signal reading, ensuring that only true target-binding events are measured[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the base reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, and 2 mM DTT[4].

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense nanoliter volumes of 1M-PPC and reference inhibitors (in 100% DMSO) into a 384-well plate. Causality: Acoustic dispensing eliminates tip-based carryover and maintains a constant, low DMSO concentration (<1%), preventing solvent-induced kinase denaturation.

  • Equilibration: Add recombinant kinase (e.g., JAK2) to the wells and incubate for 20 minutes at room temperature to allow the inhibitors to reach thermodynamic binding equilibrium[4].

  • Reaction Initiation: Add ATP (at the predetermined Km​ value for the specific kinase) and a biotinylated substrate peptide to initiate the phosphorylation reaction.

  • Detection & Quenching: After 60 minutes, halt the reaction by adding EDTA (to chelate Mg²⁺) alongside Eu-cryptate labeled anti-phospho antibodies and Streptavidin-XL665.

  • Self-Validation System: The assay plate must include a no-enzyme control (background signal) and a DMSO-only vehicle control (maximum signal). Calculate the Z'-factor; proceed with data analysis only if Z' > 0.6. Read the TR-FRET signal at 620 nm and 665 nm to calculate the IC₅₀.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

While IC₅₀ provides relative potency, SPR is required to confirm that 1M-PPC acts as a reversible, 1:1 orthosteric binder and to extract precise kinetic rates ( kon​ and koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the His-tagged target kinase via amine coupling to a final density of ~3000 Response Units (RU). Quench unreacted esters with ethanolamine.

  • Analyte Injection: Inject serial dilutions of 1M-PPC (e.g., 0.1 µM to 50 µM) over the active and reference flow cells at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 60 seconds, followed by a 120-second dissociation phase using running buffer.

  • Self-Validation System: Perform a buffer-only "blank" injection before and after the analyte series. Double-reference the data by subtracting both the reference flow cell signal and the blank injection signal to correct for bulk refractive index changes. Inject Ruxolitinib as a positive control to verify the structural integrity of the immobilized kinase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd​ ).

SPR Immobilize 1. Kinase Immobilization Inject 2. Inhibitor Injection Immobilize->Inject Assoc 3. Association (kon) Inject->Assoc Dissoc 4. Dissociation (koff) Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Regen->Inject Next Cycle

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

References

  • [2] Siu, T., et al. "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry - ACS Publications.

  • [3] Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." PubMed / European Journal of Medicinal Chemistry.

  • [1] "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters.

  • [4] "US20250263753A1 - Bridged cycle-based inhibitors of dna-dependent protein kinase and compositions and application in gene editing." Google Patents.

Sources

Validation

A Comparative Guide to In Vitro Target Engagement Validation for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Introduction The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide belongs to the pyrazole carboxamide class, a scaffold known for a wide range of biological activities.[1] A critical step in the preclinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide belongs to the pyrazole carboxamide class, a scaffold known for a wide range of biological activities.[1] A critical step in the preclinical development of any novel compound is the unambiguous confirmation that it binds to its intended molecular target within a biological system—a concept known as target engagement. Without this validation, interpreting phenotypic data is fraught with uncertainty, and the risk of pursuing a compound with off-target effects or an unknown mechanism of action is significantly high.

This guide provides a comparative framework for validating the in vitro target engagement of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. As the specific molecular target for this compound is not definitively established in public literature, we will proceed by using Monoacylglycerol Lipase (MAGL) as a putative target for the purpose of this guide. MAGL is a key serine hydrolase in the endocannabinoid system, responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] Its inhibition is a therapeutic strategy for various neurological and inflammatory disorders, making it a relevant and well-characterized example.[4]

We will compare two orthogonal, industry-standard methodologies: the Cellular Thermal Shift Assay (CETSA®) , a biophysical method that directly measures compound binding in cells, and a Biochemical Enzyme Activity Assay , a functional method that measures the compound's effect on the target's catalytic function. This dual approach provides a robust, self-validating system to build confidence in your lead compounds.

Section 1: Direct Biophysical Validation in a Native Environment: The Cellular Thermal Shift Assay (CETSA®)

The gold standard for confirming that a compound reaches and binds to its target in a physiological context is the Cellular Thermal Shift Assay (CETSA).[5] The foundational principle is that when a ligand binds to a target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[6][7] This change in thermal stability is a direct proxy for target engagement.

The primary advantage of CETSA is its ability to measure target binding in intact cells or cell lysates without requiring any modification to the compound or the target protein (i.e., it is label-free).[5] This avoids potential artifacts from tags or reporters and provides biologically relevant data that can help rank compounds and confirm their mechanism of action.[5]

CETSA Experimental Workflow

The workflow involves treating intact cells with the test compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.[8]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Quantification cell_culture 1. Culture Cells Expressing Target Protein (MAGL) treatment 2. Treat Cells with 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (or control) cell_culture->treatment heating 3. Heat Cell Suspensions across a Temperature Gradient (e.g., 40°C to 70°C) treatment->heating lysis 4. Lyse Cells and Separate Soluble vs. Precipitated Fractions (via centrifugation) heating->lysis quantify 5. Quantify Soluble MAGL (e.g., Western Blot, ELISA, MS) lysis->quantify curve 6. Plot Melting Curve and Determine Thermal Shift (ΔTm) quantify->curve

Caption: CETSA workflow for validating target engagement in intact cells.

Detailed Protocol: CETSA by Western Blot

This protocol is adapted for a standard cell biology laboratory.

  • Cell Plating: Plate a human cell line known to express MAGL (e.g., HEK293, U937) in sufficient quantity for multiple temperature points and compound concentrations.

  • Compound Treatment: Treat cells with 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide at a final concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM JZL195, a known MAGL inhibitor). Incubate for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point.

  • Heating: Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C). One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated primary antibody against MAGL.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each heated sample to the non-heated control for that treatment group. Plot the relative soluble protein fraction against temperature to generate melting curves and calculate the thermal shift (ΔTm).

Comparative Data & Interpretation
CompoundPutative TargetConcentrationApparent Tm (°C)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)MAGL0.1%53.5-Baseline thermal stability.
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide MAGL10 µM57.0 +3.5°C Demonstrates direct target engagement and stabilization.
JZL195 (Positive Control)MAGL1 µM58.2+4.7°CConfirms assay validity with a known binder.
Off-Target ControlGAPDH10 µM62.1+0.1°CNo significant shift, indicating selectivity for MAGL.

A positive thermal shift (ΔTm > 1-2°C) for your test compound, similar to the positive control, provides strong evidence of direct binding to MAGL inside the cell.[8] The lack of a shift for a control protein like GAPDH demonstrates target specificity.

Section 2: Functional Validation of Target Modulation: Biochemical Activity Assays

While CETSA confirms binding, it does not reveal the functional consequence of that binding. A biochemical activity assay is essential to determine if 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide acts as an inhibitor of MAGL's enzymatic function. These assays are typically performed in vitro using purified recombinant enzyme or cell lysates.[2]

For MAGL, a common and robust method is a colorimetric assay that uses a surrogate substrate, 4-nitrophenylacetate (4-NPA).[9][10] MAGL hydrolyzes 4-NPA to produce 4-nitrophenol, a yellow product that can be quantified by measuring its absorbance at ~405 nm.[11][12] An inhibitor will reduce the rate of this reaction.

MAGL Colorimetric Assay Principle

This diagram illustrates the mechanism of the colorimetric assay and the action of an inhibitor.

MAGL_Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition MAGL MAGL Enzyme Product 4-Nitrophenol (Yellow Product) MAGL->Product Hydrolysis Substrate 4-Nitrophenylacetate (Colorless) Substrate->MAGL Absorbance Spectrophotometer Product->Absorbance Measure Absorbance at 405-415 nm Inhibitor Test Compound Blocked Inhibited Complex (No Reaction) Inhibitor->Blocked MAGL_inh MAGL Enzyme MAGL_inh->Blocked

Caption: Principle of MAGL inhibition measured by a colorimetric assay.

Detailed Protocol: MAGL Colorimetric Inhibitor Screening

This protocol is adapted from commercially available kits and literature.[9][11]

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to a final concentration of ~15-20 ng per well. Keep on ice.

    • Substrate Solution: Prepare a stock of 4-nitrophenylacetate (4-NPA) in ethanol and dilute in Assay Buffer to a final concentration of 250 µM.

    • Compound Dilutions: Prepare a serial dilution of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide in DMSO. Create a corresponding dilution series for a positive control (e.g., JZL195).

  • Assay Setup (96-well plate):

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of diluted compound, and 10 µL of MAGL enzyme solution.

    • 100% Activity Wells (No Inhibitor): Add 150 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of MAGL enzyme solution.

    • Background Wells (No Enzyme): Add 160 µL of Assay Buffer and 10 µL of DMSO.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of the 4-NPA substrate solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Measurement: Measure the absorbance at 405-415 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average background absorbance from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data & Interpretation
CompoundAssay TypeTargetIC₅₀ (nM)Potency RankInterpretation
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide ColorimetricMAGL85 High Potent functional inhibitor of MAGL.
JZL195 (Positive Control)ColorimetricMAGL8Very HighConfirms assay sensitivity and validity.
Alternative Compound AColorimetricMAGL1,250ModerateLess potent than the lead compound.
Alternative Compound BColorimetricMAGL>10,000LowWeak or no inhibitory activity.

An IC₅₀ value in the nanomolar to low micromolar range indicates that the compound is a functional inhibitor of its target. This data is crucial for establishing structure-activity relationships (SAR) and ranking compounds for further development.

Section 3: An Integrated Strategy for Robust Validation

Relying on a single assay type can be misleading. A compound might inhibit an enzyme in a biochemical assay but fail to engage the target in a cellular environment due to poor permeability. Conversely, a compound might show cellular target engagement via CETSA but have no functional effect (e.g., binding to an allosteric site without modulating activity). Therefore, an integrated, multi-assay approach is paramount for trustworthy validation.

Decision Workflow for Target Engagement

This workflow guides the logical progression of experiments to build a comprehensive validation package.

Validation_Strategy start Start with Test Compound biochem Biochemical Assay (e.g., Colorimetric) Is there functional inhibition (IC50)? start->biochem cetsa_alt Cellular Thermal Shift Assay (CETSA) Is there a thermal shift (ΔTm)? start->cetsa_alt Alternative Start cetsa Cellular Thermal Shift Assay (CETSA) Is there a thermal shift (ΔTm)? biochem->cetsa Yes no_hit Not a Hit for this Target - Re-screen or redesign biochem->no_hit No validated Target Engagement Validated: Compound is a cell-active, functional modulator of the target. cetsa->validated Yes no_cell Biochemically Active Only - Poor cell permeability? - Compound efflux? - Requires optimization cetsa->no_cell No no_func Biophysical Binder Only - Binds but no functional effect - Possible allosteric binder - Re-evaluate mechanism biochem_alt Biochemical Assay (e.g., Colorimetric) Is there functional inhibition (IC50)? cetsa_alt->biochem_alt Yes no_hit_alt Not a Hit for this Target - Re-screen or redesign cetsa_alt->no_hit_alt No biochem_alt->validated biochem_alt->no_func

Caption: A logical workflow for orthogonal target engagement validation.

Summary Comparison of Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Biochemical Activity Assay
Principle Ligand-induced thermal stabilizationMeasurement of enzyme catalytic function
Assay Context Intact cells, cell lysatesPurified enzyme, cell lysates
Measures Direct BindingFunctional Inhibition/Activation
Key Output Tm, ΔTmIC₅₀ / EC₅₀
Label-Free? YesTypically requires substrate/cofactor
Primary Advantage Physiologically relevant; confirms cellular entry and bindingHigh-throughput; quantifies functional potency
Primary Limitation Lower throughput; does not measure functionMay not reflect cellular environment (e.g., permeability)
Best For Confirming on-target effects in cells; MoA studiesHigh-throughput screening (HTS); SAR studies

Conclusion

Validating the target engagement of a novel compound like 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a non-negotiable step in early-stage drug discovery. By strategically combining a direct biophysical method like CETSA with a functional biochemical assay, researchers can build a powerful, multi-faceted case for a compound's mechanism of action.

The CETSA data confirms that the compound can penetrate the cell membrane and physically interact with its intended target, MAGL. The biochemical assay data demonstrates that this interaction translates into a functional consequence—the inhibition of the enzyme's catalytic activity. Together, these orthogonal approaches provide the rigorous, trustworthy evidence needed to justify advancing a compound through the drug development pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Pelago Bioscience (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Bononi, G., et al. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PubMed. [Link]

  • Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • He, C., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Yadav, P. N., et al. (2017). GloSensor assay for discovery of GPCR-selective ligands. PubMed. [Link]

  • Agilent Technologies (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • Jung, K. M., et al. (2023). Assay of Monoacylglycerol Lipase Activity. PubMed. [Link]

  • Bononi, G., et al. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PMC. [Link]

  • Patel, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Publications. [Link]

  • Bononi, G., et al. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • Domainex (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Harris, S. F., et al. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Publishing. [Link]

  • Patel, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Jung, K. M., et al. (2023). Assay of Monoacylglycerol Lipase Activity. Springer Nature Experiments. [Link]

  • Chemical Probes Portal (n.d.). Covalent Inhibitor Criteria. Chemical Probes Portal. [Link]

  • PubChemLite (n.d.). 1-methyl-n-(piperidin-4-ylmethyl)-1h-pyrazole-4-carboxamide. PubChemLite. [Link]

  • Yang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • NextSDS (n.d.). 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide. NextSDS. [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Sani, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

Comparative

Differentiating Positional Isomers: LC-MS/MS Fragmentation Pattern Analysis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals Content Type: Technical Comparison Guide & Analytical Protocol Introduction: The Analytical Challenge in Drug Discovery In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals Content Type: Technical Comparison Guide & Analytical Protocol

Introduction: The Analytical Challenge in Drug Discovery

In modern drug development, pyrazole-carboxamides linked to saturated heterocycles (like piperidine) are ubiquitous structural motifs, frequently serving as core scaffolds for kinase inhibitors and GPCR ligands. The exact positional isomerism of these building blocks—specifically, whether the linkage occurs at the 3-position or 4-position of the piperidine ring—profoundly impacts target binding affinity and pharmacokinetics.

This guide objectively compares the LC-MS/MS fragmentation performance of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (the target product) against its structural alternative, the 3-yl isomer . Furthermore, we compare the efficacy of two distinct tandem mass spectrometry platforms—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD)—in generating the diagnostic fragment ions required to differentiate these closely related analogs[1].

The Causality of Fragmentation: Mechanistic Insights

To confidently identify the 4-yl isomer, one must understand the thermodynamic drivers behind its gas-phase dissociation. Under positive Electrospray Ionization (+ESI), protonation occurs preferentially at the highly basic piperidine nitrogen.

Upon collisional activation, the molecule ([M+H]⁺ m/z 209.1402) undergoes two primary competitive pathways[2]:

  • Amide Bond Cleavage (Charge on Pyrazole): Cleavage of the N-CO bond yields the highly stable 1-methyl-1H-pyrazole-4-carbonyl cation (acylium ion) at m/z 109.0402.

  • Amide Bond Cleavage (Charge on Piperidine): The charge is retained on the piperidine moiety, generating the piperidin-4-amine cation at m/z 101.1079.

The Isomeric Differentiator: The subsequent fragmentation of the m/z 101.1079 ion is highly dependent on the substitution position. For the 4-yl isomer, the neutral loss of ammonia (NH₃) to form the piperidinyl cation (m/z 84.0813) is thermodynamically favorable due to the symmetry and stability of the resulting carbocation. In contrast, the 3-yl isomer exhibits a significantly higher activation barrier for this NH₃ loss, making the m/z 84.0813 ion much less abundant[3].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 209.1402 A Pyrazole Acylium Ion m/z 109.0402 M->A Amide Bond Cleavage (Charge Retention on Pyrazole) B Piperidin-4-amine Ion m/z 101.1079 M->B Amide Bond Cleavage (Charge Retention on Piperidine) C Piperidinyl Cation m/z 84.0813 B->C Neutral Loss of NH3 D Cross-ring Cleavage m/z 56.0500 B->D Ring Fission

Fig 1. ESI-MS/MS fragmentation pathway of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Platform Comparison: Ion Trap CID vs. Orbitrap HCD

When analyzing low-molecular-weight building blocks (m/z < 300), the choice of fragmentation technique is critical.

Traditional 3D Ion Trap CID relies on resonance excitation. While effective for general structural elucidation, it suffers from the "1/3 Rule" (low-mass cutoff), meaning fragments with an m/z less than one-third of the precursor ion are not trapped and cannot be detected[4]. For our precursor (m/z 209), fragments below m/z ~70 are lost in CID, completely obscuring the diagnostic cross-ring cleavage ion at m/z 56.0500.

HCD (Higher-energy Collisional Dissociation), performed in a multipole collision cell (beam-type CID), overcomes this limitation. It provides a full mass range down to m/z 50, capturing all low-mass diagnostic ions necessary for definitive isomer differentiation[4].

Table 1: Fragmentation Performance Comparison (CID vs. HCD) for the 4-yl Isomer
Fragment Ion IdentityExact Mass (m/z)Ion Trap CID (Resonance)Orbitrap HCD (Beam-Type)Diagnostic Utility
Precursor [M+H]⁺209.1402Base Peak (100%)Depleted (<5%)None (Intact)
Pyrazole Acylium109.0402High (85%)Base Peak (100%)Core Scaffold Confirmation
Piperidinamine101.1079Medium (40%)Medium (35%)Intermediate Ion
Piperidinyl Cation84.0813Low (15%)High (75%)Isomer Differentiation
Cross-ring Cleavage56.0500Not Detected (Cutoff) Medium (25%)Piperidine Ring Confirmation
Table 2: Diagnostic Ratios for Positional Isomer Alternatives (HCD Platform)
Compoundm/z 101.11 Intensitym/z 84.08 IntensityRatio (101 / 84)
1-methyl-N-(piperidin-4-yl)-... 35%75%0.46 (Favorable NH₃ loss)
1-methyl-N-(piperidin-3-yl)-... 60%20%3.00 (Restricted NH₃ loss)

Data Interpretation: The 4-yl isomer product can be unambiguously distinguished from the 3-yl alternative by monitoring the m/z 101 to 84 ratio. A ratio < 1.0 strongly indicates the 4-yl substitution pattern.

Experimental Protocol: Self-Validating Analytical Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system. By running a mixed-standard system suitability test prior to sample analysis, the method actively verifies its own resolving power.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1 µg/mL using 50% Aqueous Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1.0 µL.

Step 3: Orbitrap HCD MS/MS Parameters
  • Ionization Mode: +ESI.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Resolution (MS2): 15,000 FWHM.

  • Isolation Window: 1.0 m/z.

  • Normalized Collision Energy (NCE): Stepped NCE at 25, 35, and 45 to ensure comprehensive fragmentation across both fragile and robust bonds.

Workflow S1 Sample Preparation (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18 Column, 40°C) S1->S2 S3 Orbitrap HCD MS/MS (NCE 25, 35, 45) S2->S3 S4 Spectral Extraction (m/z 84.08 & 101.11) S3->S4 S5 Isomer Differentiation (4-yl vs 3-yl Ratio) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for piperidine isomer differentiation.

Step 4: Data Processing & Validation
  • Extract the MS/MS spectrum for the precursor m/z 209.14.

  • Integrate the peak areas for m/z 101.1079 and m/z 84.0813.

  • Validation Check: Calculate the ratio. If the ratio of 101/84 is < 1.0, the identity of the 4-yl isomer is confirmed. If the ratio is > 2.0, suspect 3-yl isomer contamination or mislabeling.

Conclusion

Accurate structural elucidation of pyrazole-carboxamide building blocks is non-negotiable in pharmaceutical development. By leveraging the full-mass-range capabilities of HCD over traditional CID, analysts can capture critical low-mass fragments. The distinct thermodynamic stability of the m/z 84.0813 fragment serves as a definitive, objective metric to differentiate 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide from its positional alternatives, ensuring the integrity of downstream synthesis workflows.

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Validation

A Comparative Guide to the Off-Target Screening and Selectivity Profiling of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

This guide provides a comprehensive framework for evaluating the off-target liabilities and selectivity profile of the novel chemical entity (NCE), 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. Given the absence...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the off-target liabilities and selectivity profile of the novel chemical entity (NCE), 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. Given the absence of extensive public data for this specific compound, we will establish a robust, tiered experimental strategy. This guide will not only detail the requisite protocols but also explain the scientific rationale behind each step. For comparative analysis, we will contrast hypothetical outcomes for our target compound with published data for structurally related molecules, such as the clinical candidate AT7519 (N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide), a known cyclin-dependent kinase (CDK) inhibitor.

The core structure, a pyrazole carboxamide linked to a piperidine moiety, is prevalent in medicinal chemistry, with derivatives showing a wide array of biological activities, from antifungal to anticancer effects. This chemical promiscuity underscores the critical need for early, comprehensive off-target screening to mitigate the risk of adverse drug reactions (ADRs) and to ensure the development of a safe and selective therapeutic agent. A stark reminder of this necessity comes from a related series of 1-methyl-1H-pyrazole-5-carboxamides, which demonstrated unexpected acute mammalian toxicity by inhibiting mitochondrial respiration, a liability not predicted by standard cytotoxicity assays. This precedent establishes the foundational logic for the rigorous, multi-faceted screening cascade proposed herein.

Part 1: A Phased Strategy for Comprehensive Selectivity Profiling

A tiered approach to off-target screening is the most resource-efficient method for building a comprehensive safety and selectivity profile. This strategy begins with a broad assessment against targets historically implicated in clinical ADRs and progressively narrows to focus on specific target families based on initial findings or the compound's intended mechanism of action.

G cluster_0 Phase 1: Broad Liability Assessment cluster_1 Phase 2: Focused Selectivity & On-Target Validation cluster_2 Phase 3: In-Cell Target Engagement p1_start Compound Synthesis & QC 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide p1_panel Primary Off-Target Panel Screening (e.g., InVEST44, SAFETYscan47) GPCRs, Ion Channels, Transporters, Enzymes p1_start->p1_panel Test at 1-10 µM p1_cyp Cytochrome P450 (CYP) Inhibition Panel Key isoforms: 1A2, 2C9, 2C19, 2D6, 3A4 p1_panel->p1_cyp p1_herg hERG Channel Assay Patch-clamp or binding assay p1_cyp->p1_herg p1_end Initial Liability Profile Identify critical off-targets for follow-up p1_herg->p1_end p2_kinase Broad Kinase Panel (e.g., 400+ kinases) Determine kinome-wide selectivity p1_end->p2_kinase If kinase activity or structural alerts present p2_functional Functional Follow-Up Assays Confirm activity at identified 'hits' (agonist/antagonist mode) p2_kinase->p2_functional Hits with >50% inhibition p2_ic50 Dose-Response & IC50/EC50 Determination Quantify potency at on- and off-targets p2_functional->p2_ic50 p3_cetsa Cellular Thermal Shift Assay (CETSA) Unbiased confirmation of target binding in a physiological context p2_ic50->p3_cetsa For key on/off-targets p3_end Final Selectivity Profile Integrated data for lead optimization p3_cetsa->p3_end

Caption: A tiered workflow for off-target and selectivity profiling.

This phased approach ensures that significant resources for detailed studies, such as broad kinase panels or cellular target engagement assays, are only committed after an initial liability screen flags potential areas of concern.

Part 2: Foundational Experimental Methodologies

The trustworthiness of a selectivity profile is built upon the quality and appropriateness of the assays employed. Below are detailed protocols for foundational techniques essential for evaluating a novel compound like 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide.

Protocol 1: Radioligand Binding Assay for Off-Target Assessment

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor, transporter, or ion channel. They directly measure the displacement of a high-affinity, radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Kᵢ) of the test compound at a panel of selected off-targets.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cultured cells or tissues expressing the target of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Perform differential centrifugation to isolate the membrane fraction, which is then resuspended, aliquoted, and stored at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA assay.

  • Assay Execution (Competition Binding):

    • In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-Dopamine for the D₂ receptor), and varying concentrations of the test compound.

    • For each target, include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a known, unlabeled ligand).

    • Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.

  • Signal Detection:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_0 Competitive Radioligand Binding cluster_1 Binding Equilibrium cluster_2 Competition R Receptor RL Radioligand (Labeled) R1 R RL->R1 Binds & Emits Signal C Test Compound (Unlabeled) R2 R C->R2 Competes for Binding Site RL1 RL R1->RL1 Bound (Signal) C2 C R2->C2 Bound (No Signal)

Caption: Principle of a competitive radioligand binding assay.

Protocol 2: Cell-Based Functional Assay

Observing binding affinity is crucial, but understanding the functional consequence is paramount. Cell-based assays determine whether a compound acts as an agonist, antagonist, or modulator of a target's activity in a more physiologically relevant environment.

Objective: To characterize the functional activity of the test compound at off-targets identified in binding screens.

Step-by-Step Methodology (Example: GPCR-activated Reporter Assay):

  • Cell Line and Reagents:

    • Use a stable cell line (e.g., HEK293 or CHO) engineered to express the target GPCR and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element (e.g., CRE) that is activated by the GPCR's downstream signaling (e.g., cAMP).

  • Assay Execution:

    • Plate the cells in a 96- or 384-well format and allow them to adhere overnight.

    • Antagonist Mode: Pretreat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes). Then, stimulate the cells with a known agonist for the target GPCR at its EC₈₀ concentration.

    • Agonist Mode: Treat the cells directly with varying concentrations of the test compound without a known agonist.

    • Incubate the plates for a period sufficient to allow for reporter gene transcription and translation (e.g., 3-6 hours).

  • Signal Detection:

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the resulting luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Antagonist Mode: Plot the signal as a function of test compound concentration to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

    • Agonist Mode: Plot the signal as a function of test compound concentration to determine the EC₅₀ (concentration that produces 50% of the maximal response).

    • A lack of response in agonist mode and a dose-dependent inhibition in antagonist mode indicates a pure antagonist. An inherent dose-response indicates agonism.

Part 3: Data Interpretation & Comparative Analysis

To illustrate the application of this framework, we present a hypothetical off-target profile for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide and compare it to published data for a structural analog.

Hypothetical Broad Liability Panel Results

The table below summarizes potential outcomes from a primary off-target panel screen (e.g., InVEST44) for our compound of interest, tested at a concentration of 10 µM.

Target ClassRepresentative TargetAssay Type% Inhibition / ActivityImplication
GPCRs Dopamine D₂Binding15%Likely insignificant
Adrenergic α₁ₐBinding68%Hit. Potential cardiovascular effects. Requires follow-up.
Ion Channels hERGBinding22%Low risk, but requires functional confirmation.
Ca²⁺ Channel (L-type)Binding8%Insignificant
Transporters Serotonin Transporter (SERT)Binding45%Borderline. Monitor in subsequent assays.
Enzymes Cyclooxygenase-2 (COX-2)Enzymatic9%Insignificant
Cyclin-Dependent Kinase 2 (CDK2)Enzymatic85%Significant Hit. Indicates potential kinase activity.

This data is illustrative and not based on actual experimental results.

The key findings from this hypothetical screen are significant inhibition of the Adrenergic α₁ₐ receptor and CDK2. This directs the next phase of investigation towards functional characterization of α₁ₐ antagonism and a broad profiling of the compound's activity across the human kinome.

Comparative Kinase Selectivity Profile

Based on the primary screen, a broad kinase panel is warranted. Below, we compare a hypothetical kinase profile for our compound with the published profile for AT7519 , a pyrazole-carboxamide-piperidine derivative that entered clinical trials as a CDK inhibitor.

Kinase Target1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (Hypothetical IC₅₀, nM)AT7519 (N-(4-Piperidinyl)-4-(...)-1H-pyrazole-3-carboxamide) (Published IC₅₀, nM)Selectivity Ratio (Hypothetical Cpd vs. AT7519)
CDK1/CycB 1501001.5-fold weaker
CDK2/CycA 80471.7-fold weaker
CDK4/CycD1 9504002.4-fold weaker
CDK5/p25 95402.4-fold weaker
CDK9/CycT1 40311.3-fold weaker
GSK3β >10,000>10,000-
PKA >10,0006,400-
Aurora A 3,5002,7001.3-fold weaker

This comparative analysis reveals that while our hypothetical compound shares a similar kinase inhibition pattern with AT7519, focusing on the CDK family, it is modestly less potent across the board. The carboxamide position on the pyrazole ring (4-position vs. 3-position in AT7519) and the substituent on the pyrazole nitrogen (methyl vs. unsubstituted) likely account for these differences in potency and selectivity. Such structure-activity relationship (SAR) insights are crucial for guiding the next steps in lead optimization.

Conclusion

The evaluation of off-target interactions is a non-negotiable cornerstone of modern drug discovery. For a novel scaffold like 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, a systematic, multi-tiered screening strategy is essential to build a comprehensive selectivity profile. By employing a combination of broad liability panels, targeted binding assays, functional cellular assays, and comparative analysis against known compounds, researchers can proactively identify and mitigate potential safety liabilities. This approach not only de-risks the progression of the compound but also provides invaluable insights into its mechanism of action and structure-activity relationships, ultimately paving the way for the development of safer and more effective medicines.

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  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • ResearchGate. *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel
Comparative

comparing binding affinity of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide analogs

As a Senior Application Scientist, evaluating the structural nuances of kinase inhibitors is critical for overcoming clinical resistance and optimizing pharmacokinetic profiles. The 1-methyl-N-(piperidin-4-yl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of kinase inhibitors is critical for overcoming clinical resistance and optimizing pharmacokinetic profiles. The 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide scaffold has emerged as a highly privileged pharmacophore in the design of next-generation targeted therapeutics, particularly in the inhibition of Bruton’s Tyrosine Kinase (BTK) [1].

This guide provides an in-depth, objective comparison of the binding affinities of various analogs derived from this core scaffold. By analyzing both covalent and non-covalent modifications, we will explore the mechanistic rationale behind their design and detail the experimental workflows required to robustly quantify their performance.

Mechanistic Rationale: The Anatomy of the Scaffold

The efficacy of the 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide core lies in its precise geometric alignment within the ATP-binding pocket of kinases like BTK:

  • The Hinge Binder: The pyrazole-4-carboxamide moiety acts as a robust hinge-binding motif. The pyrazole nitrogen and the carboxamide oxygen form a critical bidentate hydrogen-bond network with the backbone of Met477 and Glu475 in the BTK hinge region. The 1-methyl group is not merely structural; it chemically locks the pyrazole into a single tautomeric state, reducing the entropic penalty upon binding [2].

  • The Solvent Vector: The piperidine-4-yl ring projects outward from the hinge region toward the solvent-exposed channel. This positioning makes the piperidine nitrogen an ideal synthetic handle.

By functionalizing the piperidine nitrogen, we can engineer two distinct classes of inhibitors:

  • Covalent Analogs: Attaching an electrophilic acrylamide warhead to the piperidine directs the molecule to form an irreversible bond with Cys481 in BTK, yielding infinite residence time [1].

  • Non-Covalent Analogs: Attaching bulky, hydrophobic aryl groups allows the molecule to extend into the deep H3 pocket, generating high affinity without relying on Cys481—a strategy utilized by third-generation inhibitors like Pirtobrutinib to overcome clinical resistance [3].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFKB NF-κB Activation PLCg2->NFKB

BCR signaling cascade demonstrating BTK's critical role in mediating downstream NF-κB activation.

Comparative Binding Affinity Data

To objectively evaluate the performance of this scaffold, we compare the unmodified base compound against two engineered analogs: Analog A (Covalent Acrylamide) and Analog B (Non-Covalent Bulky Aryl). The data below synthesizes functional inhibition ( IC50​ ) with real-time binding kinetics ( Kd​ and Residence Time).

CompoundSubstitution on Piperidine (N1)BTK WT IC50​ (nM)BTK C481S IC50​ (nM) Kd​ (nM)Residence Time ( τ )
Base Scaffold -H (Unsubstituted)> 5,000> 5,0008,500< 1 second
Analog A -Acryloyl (Covalent)1.28504.5*Infinite (Covalent)
Analog B -4-phenoxyphenyl (Non-Covalent)3.54.12.8145 minutes

*Note: For covalent inhibitors, apparent Kd​ is time-dependent; the value reported is the initial reversible binding affinity ( Ki​ ) prior to covalent bond formation.

Data Interpretation: The base scaffold exhibits negligible affinity, proving that the hinge-binder alone is insufficient for potent inhibition. Analog A demonstrates extreme potency against Wild-Type (WT) BTK due to covalent trapping, but suffers a massive drop in efficacy against the C481S mutant. Analog B maintains single-digit nanomolar potency across both WT and mutant strains, validating the non-covalent deep-pocket binding strategy [3].

Experimental Workflows and Self-Validating Protocols

To generate trustworthy, reproducible data, the experimental design must account for the distinct binding mechanisms of these analogs. Standard endpoint assays are insufficient for covalent drugs; therefore, we employ a multi-tiered orthogonal approach.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is chosen over isothermal titration calorimetry (ITC) because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which is mandatory for calculating Residence Time ( τ=1/koff​ ).

Self-Validation Mechanism: The protocol utilizes a dual-channel setup. Channel 1 contains immobilized BTK, while Channel 2 is a blank reference. Subtracting Channel 2 from Channel 1 eliminates artifacts from bulk refractive index changes and non-specific binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute recombinant His-tagged BTK (WT or C481S) to 10 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over Channel 1 until a target immobilization level of 3000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters on both channels.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the analogs (0.5 nM to 100 nM) in running buffer (PBS-T with 2% DMSO). Inject each concentration for 120 seconds (association phase) followed by a 600-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensograms using a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow Prep 1. BTK Immobilization (CM5 Chip, Amine Coupling) Flow 2. Analyte Injection (Multi-cycle Kinetics) Prep->Flow Wash 3. Buffer Wash (Dissociation Phase) Flow->Wash Fit 4. Sensogram Fitting (1:1 Langmuir Model) Wash->Fit

SPR experimental workflow for real-time quantification of binding affinity and residence time.

Intact Mass Spectrometry for Covalent Validation

To definitively prove that the infinite residence time of Analog A is due to covalent modification (and not merely slow off-rate kinetics), intact protein mass spectrometry is required [2].

Self-Validation Mechanism: Incubating Analog A with the BTK C481S mutant serves as a negative control. An absence of a mass shift in the mutant confirms that the acrylamide warhead is strictly selective for Cys481.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of recombinant BTK (WT) with 20 µM of Analog A in 50 mM Tris-HCl (pH 7.5) at room temperature for 60 minutes. Prepare a parallel reaction using BTK C481S.

  • Desalting: Pass the reaction mixtures through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Elute using a rapid water/acetonitrile gradient (0.1% formic acid). Use maximum entropy deconvolution software to reconstruct the intact protein mass.

  • Confirmation: Observe a mass shift of exactly +[Molecular Weight of Analog A] Daltons in the WT BTK sample, with no corresponding shift in the C481S sample.

Time-Resolved FRET (TR-FRET) Kinase Assay

To translate binding affinity into functional inhibition, a TR-FRET assay is utilized. This assay measures the ability of the analogs to prevent BTK from phosphorylating a synthetic peptide substrate.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 1 nM BTK enzyme, 1 µM biotinylated PLCγ2 peptide substrate, and a concentration gradient of the analog (0.1 nM to 10 µM).

  • Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a stop buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Excite the plate at 340 nm. If the peptide is phosphorylated, the Eu-antibody and Streptavidin-APC are brought into close proximity, resulting in a FRET signal at 665 nm. Calculate the IC50​ by plotting the FRET ratio (665 nm / 615 nm) against the log of the inhibitor concentration.

References

  • The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology.[Link]

  • Pirtobrutinib | C22H21F4N5O3 | CID 129269915. PubChem.[Link]

Safety & Regulatory Compliance

Safety

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just a basic understanding of a compound's utility. 1-methyl-N-(piperidin-4-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires more than just a basic understanding of a compound's utility. 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (often supplied as a hydrochloride salt, CAS: 1173078-47-1) is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics [1].

However, its structural features—specifically the basic piperidine ring and the pyrazole-carboxamide core—dictate strict handling and disposal protocols. Improper disposal not only violates environmental regulations but also poses severe reactivity risks in mixed-waste streams.

This guide provides a comprehensive, causality-driven operational protocol for the safe handling, spill response, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the chemical behavior of the molecule. The secondary amine on the piperidine moiety acts as both a moderate base (pKa ≈ 10.4) and a nucleophile.

Causality in Safety: Because of this basicity, the free-base form of the compound can react exothermically with strong acids and slowly alkylate in the presence of halogenated solvents (e.g., dichloromethane) over time. This can lead to the generation of quaternary ammonium salts and unexpected pressure buildup in sealed waste containers. Therefore, strict segregation of waste streams is a chemical imperative, not just a regulatory guideline [2].

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardValue / ClassificationOperational Implication
CAS Number 1173078-47-1 (HCl salt)Ensure SDS matches the specific salt form used in the lab.
Molecular Weight 208.26 g/mol (Base); 244.72 g/mol (HCl)Used for calculating neutralization equivalents during disposal.
GHS Classification H315, H319, H335Causes skin, eye, and respiratory irritation; mandates fume hood use.
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing.
Solubility Soluble in DMSO, MeOH, Water (as HCl)Dictates the choice of spill decontamination solvents.

Operational Safety & Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the powder, which can lead to severe mucous membrane irritation. The following self-validating protocol ensures complete decontamination.

Step-by-Step Spill Decontamination Methodology
  • Isolate and Assess: Immediately evacuate personnel from the immediate vicinity. Assess if the spill is solid (powder) or liquid (dissolved in solvent).

  • Don PPE: Equip standard chemical-resistant gear: Nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and an N95 or P100 particulate respirator if the spill is outside a fume hood [3].

  • Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the piperidine derivative. Instead, lightly dampen a disposable absorbent pad with water (if the HCl salt) or a 70% Ethanol/Water mixture (if the free base) and gently cover the powder.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust, as organic amines can sometimes react with organic absorbents under specific conditions.

  • Collection & Verification: Transfer the absorbed material into a designated solid hazardous waste container using a non-sparking scoop.

  • Surface Decontamination: Wash the spill area with 0.1M HCl to neutralize residual base, followed by a water rinse. Self-Validation: Swipe the dried surface with pH paper moistened with DI water; a pH of 6-7 confirms complete removal of the basic amine.

SpillResponse Start Spill Detected: 1-methyl-N-(piperidin-4-yl)- 1H-pyrazole-4-carboxamide Assess Assess Spill Size & State (Solid/Liquid) Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If > 50g or poor ventilation PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat, N95/respirator) Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep Dampen pad with EtOH/H2O. Carefully wipe up avoiding dust generation. Solid->Sweep Absorb Absorb with inert material (e.g., vermiculite, sand). Liquid->Absorb Container Place in designated Hazardous Waste Container Sweep->Container Absorb->Container Label Label as 'Hazardous Waste: Piperidine/Pyrazole Derivative' Container->Label Decon Decontaminate surface with 0.1M HCl, then Water Label->Decon

Workflow for the safe containment and decontamination of pyrazole-carboxamide spills.

Comprehensive Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific compound is not on the "P" or "U" lists, it must be treated as characteristic hazardous waste due to its toxicity and potential basicity [4]. Never dispose of this compound down the drain or in standard municipal trash.

Step-by-Step Waste Segregation and Disposal Workflow

Phase 1: Categorization of the Waste Stream Determine the physical state and solvent matrix of the waste. The piperidine nitrogen dictates that aqueous waste will be basic, and organic waste must be carefully segregated to prevent cross-reactivity.

Phase 2: Liquid Waste Neutralization (Aqueous/Organic)

  • Aqueous Solutions: If the compound is dissolved in an aqueous buffer, the solution may be basic. In a fume hood, slowly add 1M HCl dropwise while stirring until the pH reaches 6.0–8.0.

    • Causality: Neutralizing the amine prevents exothermic reactions when the waste is combined with other laboratory effluents in the main carboy.

  • Organic Solutions: If dissolved in DMSO, Methanol, or Acetonitrile, transfer directly to the Non-Halogenated Organic Waste container.

    • Critical Exception: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Waste container. Do not store this mixture for more than 30 days, as the secondary amine can react with the halogenated solvent over time.

Phase 3: Solid Waste Containerization

  • Place all empty vials, contaminated weighing paper, and pipette tips into a puncture-resistant, poly-lined solid hazardous waste bin.

  • Seal the bag using the gooseneck method (twist the top, fold it over, and tape it securely) to prevent any vapor or dust escape during transit.

Phase 4: Labeling and Final Disposition

  • Label all containers explicitly: "Hazardous Waste: Toxic/Irritant. Contains: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (and associated solvents)."

  • Transfer to the facility's central hazardous waste accumulation area for ultimate disposal via high-temperature incineration by an EPA-approved vendor.

WasteDisposal Waste 1-methyl-N-(piperidin-4-yl)- 1H-pyrazole-4-carboxamide Waste Stream SolidWaste Solid Waste (Powder, contaminated items) Waste->SolidWaste LiquidWaste Liquid Waste (Solutions/Extracts) Waste->LiquidWaste SolidBin Solid Hazardous Waste Bin SolidWaste->SolidBin Aqueous Aqueous Solutions (pH > 7 due to amine) LiquidWaste->Aqueous Organic Organic Solvents (DMSO, MeOH, DCM) LiquidWaste->Organic Neutralize Neutralize to pH 6-8 with dilute acid (e.g., HCl) Aqueous->Neutralize NonHalogenated Non-Halogenated Waste Container Organic->NonHalogenated If no halogens Halogenated Halogenated Waste Container Organic->Halogenated If mixed with DCM/CHCl3 Neutralize->NonHalogenated Incineration Final Disposal: High-Temp Incineration (EPA Approved) NonHalogenated->Incineration Halogenated->Incineration SolidBin->Incineration

Decision matrix for the segregation and disposal of pyrazole-carboxamide waste streams.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
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1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
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